molecular formula C8H10BrNO B3167069 N-(4-bromobenzyl)-O-methylhydroxylamine CAS No. 916582-47-3

N-(4-bromobenzyl)-O-methylhydroxylamine

Cat. No.: B3167069
CAS No.: 916582-47-3
M. Wt: 216.07 g/mol
InChI Key: PBOTUGDVWWCKPQ-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-O-methylhydroxylamine is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromobenzyl)-O-methylhydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromobenzyl)-O-methylhydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-N-methoxymethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOTUGDVWWCKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of N-(4-Bromobenzyl)-O-methylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of N-(4-bromobenzyl)-O-methylhydroxylamine

Executive Summary & Compound Identity

N-(4-bromobenzyl)-O-methylhydroxylamine is a specialized secondary amine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural core—a lipophilic 4-bromobenzyl moiety coupled with a polar N-methoxyamine group—creates a distinct solubility profile that dictates its handling during synthesis, purification, and formulation.

This guide provides a definitive technical analysis of its solubility across organic solvent classes, distinguishing critically between the free base and hydrochloride salt forms, which exhibit inverted solubility behaviors.

Compound Identification
Parameter Details
Chemical Name N-(4-bromobenzyl)-O-methylhydroxylamine
CAS Number 916582-47-3
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Structural Feature Secondary amine (N-alkoxy), Aryl bromide
Physical State Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl Salt)

CRITICAL WARNING: Do not confuse with its linkage isomer, O-(4-bromobenzyl)hydroxylamine (CAS 40780-59-4). The solubility and reactivity profiles are distinct. This guide focuses exclusively on the N-benzyl isomer.

Physicochemical Profile & Solubility Drivers

To predict and manipulate solubility, one must understand the competing forces within the molecule: the hydrophobic aryl bromide ring versus the H-bond accepting/donating N-methoxy amine core.

Predicted Physicochemical Properties
PropertyValue (Predicted)Impact on Solubility
LogP 2.6 – 2.9Indicates high lipophilicity; prefers organic solvents over water.
pKa (Conjugate Acid) ~3.2 – 3.8Weakly basic. Can be protonated by strong acids (HCl, TFA) to switch solubility preference to aqueous/polar phases.
H-Bond Donors 1 (NH group)Facilitates solubility in alcohols and ethers.
H-Bond Acceptors 2 (N and O)Enhances solubility in polar aprotic solvents (DMSO, DMF).

Solubility Analysis by Solvent Class

The following data categorizes solubility based on the "Like Dissolves Like" principle, validated by standard behavior of N-benzyl-N-alkoxyamines.

Free Base Solubility (Neutral Form)

The free base is the predominant form during extraction and nucleophilic substitution reactions.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Commentary
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Preferred solvent for extraction and transport. The high lipophilicity of the benzyl bromide group drives dissolution.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood (50–100 mg/mL)Standard solvent for reaction workup. Soluble enough for processing but allows for crystallization if concentrated and cooled.
Alcohols Methanol (MeOH), Ethanol (EtOH)High (>50 mg/mL)Soluble due to H-bonding. Often used as the reaction medium for reductive amination synthesis.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL)Excellent solubility. Used for Sɴ2 alkylation reactions. Note: Difficult to remove DMSO post-reaction.
Ethers THF, Diethyl Ether, MTBEModerate (20–50 mg/mL)Good solubility in THF; moderate in MTBE. MTBE is often used to precipitate the salt form.
Hydrocarbons Hexanes, Heptane, TolueneLow to Moderate Soluble in Toluene (hot). Poor solubility in Hexanes at RT; used as an anti-solvent to induce crystallization.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)The hydrophobic benzyl ring dominates. Forms a separate organic layer (oiling out).
Hydrochloride Salt Solubility (Protonated Form)

The HCl salt is generated for purification, storage, and stability.

Solvent ClassSolubility RatingTechnical Commentary
Water High Protonation of the amine creates an ionic species, making it water-soluble.
Methanol/Ethanol High Soluble due to high dielectric constant and H-bonding capability.
DCM/Chloroform Moderate Unlike inorganic salts, the lipophilic benzyl group allows some solubility in chlorinated solvents, but significantly less than the free base.
Diethyl Ether/Hexanes Insoluble Critical Anti-Solvent. Addition of HCl/Ether to a DCM solution of the free base will precipitate the salt.

Experimental Protocols for Solubility Determination

As a researcher, you must validate these predictive values. Use the following self-validating protocols.

Protocol A: Gravimetric Saturation Method (Standard)

Use for determining maximum solubility (S_max) in a specific solvent.

  • Preparation: Weigh ~50 mg of N-(4-bromobenzyl)-O-methylhydroxylamine into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Solution becomes clear.

    • Insoluble: Visible solid or oil droplets persist.

  • Calculation:

    
    
    
  • Validation: If soluble in <200 µL, solubility is >250 mg/mL (High). If insoluble after 2 mL, solubility is <25 mg/mL (Low).

Protocol B: Kinetic Solubility via HPLC (High Precision)

Use for formulation or precise thermodynamic data.

  • Saturated Solution: Add excess compound to solvent; stir for 24 hours at 25°C.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (hydrophobic for organics).

  • Dilution: Dilute filtrate 1:100 with Acetonitrile.

  • Quantification: Inject into HPLC (C18 Column, UV @ 254 nm). Compare Peak Area against a standard curve of known concentration.

Application Workflows & Visualization

The following diagrams illustrate the logical flow for solvent selection during synthesis and purification.

Figure 1: Solubility-Driven Process Decision Tree

SolubilityDecisionTree Start Start: N-(4-bromobenzyl)-O-methylhydroxylamine StateCheck Identify State: Free Base or Salt? Start->StateCheck FreeBase Free Base (Neutral) StateCheck->FreeBase Neutral pH Salt HCl Salt (Ionic) StateCheck->Salt Acidic pH Reaction Reaction Medium: Use Polar Aprotic/Protic (DMF, MeOH, DCM) FreeBase->Reaction Synthesis Extraction Workup/Extraction: Use DCM or EtOAc (Wash with Water) FreeBase->Extraction Isolation Purification Purification: Flash Column (Hex/EtOAc) Extraction->Purification Recryst Recrystallization: Dissolve in hot MeOH Precipitate with Et2O Salt->Recryst Purification Storage Long-term Storage: Solid form (Hygroscopic check) Recryst->Storage

Caption: Decision matrix for solvent selection based on the chemical state (Free Base vs. Salt) and process stage.

Figure 2: Synthesis & Purification Workflow

SynthesisWorkflow Reagents 4-Bromobenzaldehyde + O-Methylhydroxylamine Step1 Step 1: Condensation Solvent: Methanol/Pyridine Reagents->Step1 Intermediate Oxime Intermediate Step1->Intermediate Step2 Step 2: Reduction (NaCNBH3 / AcOH) Intermediate->Step2 Crude Crude Target (Free Base) Step2->Crude SaltForm Salt Formation Add HCl in Dioxane/Ether Crude->SaltForm Solubility Switch Final Pure HCl Salt (Precipitate) SaltForm->Final

Caption: Synthetic workflow highlighting solvent changes to leverage solubility differences for isolation.

Safety & Handling

  • Inhalation Risk: As a volatile amine (free base), use only in a fume hood.

  • Skin Absorption: The lipophilic benzyl bromide moiety enhances skin permeability. Wear Nitrile gloves.

  • Stability: The free base is prone to oxidation; store under Nitrogen. The HCl salt is stable but may be hygroscopic.

References

  • ChemicalBook. (2023). N-(4-bromobenzyl)-O-methylhydroxylamine (CAS 916582-47-3) Properties and Supplier Data. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for O-Methylhydroxylamine (CAS 67-62-9) and derivatives. Retrieved from

  • BenchChem. (2023). Technical Guide to 4-Bromobenzaldehyde Reactivity and Reductive Amination Protocols. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: O-Methylhydroxylamine Hydrochloride. Retrieved from

Sources

A Technical Guide to O-(4-bromobenzyl)hydroxylamine and N-(4-bromobenzyl)-O-methylhydroxylamine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Structure, Reactivity, and Synthesis

Abstract

In the landscape of medicinal chemistry and synthetic organic chemistry, subtle structural modifications can lead to profound differences in chemical reactivity, biological activity, and synthetic accessibility. This technical guide provides a comprehensive analysis of two closely related positional isomers: O-(4-bromobenzyl)hydroxylamine and N-(4-bromobenzyl)-O-methylhydroxylamine. While both molecules share a common 4-bromobenzyl moiety, the placement of the substituent on the hydroxylamine core—on the oxygen versus the nitrogen—dictates their distinct physicochemical properties, spectroscopic signatures, and utility as synthetic building blocks. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind their differences and providing detailed experimental protocols for their synthesis and characterization.

Core Structural and Electronic Distinctions

The fundamental difference between O-(4-bromobenzyl)hydroxylamine and N-(4-bromobenzyl)-O-methylhydroxylamine lies in the connectivity of the 4-bromobenzyl and methyl groups to the hydroxylamine (-NH-OH) core.

  • O-(4-bromobenzyl)hydroxylamine is an O-alkylated hydroxylamine. The 4-bromobenzyl group is attached to the oxygen atom, leaving a primary amine (-NH₂) group.

  • N-(4-bromobenzyl)-O-methylhydroxylamine is an N,O-disubstituted hydroxylamine. The 4-bromobenzyl group is attached to the nitrogen atom, and a methyl group is attached to the oxygen atom, resulting in a secondary amine functionality.

This isomeric distinction is pivotal, as it directly influences the electronic distribution, steric environment, and hydrogen-bonding capabilities of the molecules.

Figure 1: Structural comparison of the two isomers.

Nucleophilicity and Basicity: A Tale of Two Lone Pairs

The primary determinant of reactivity for these molecules is the availability of electron lone pairs on the nitrogen and oxygen atoms.

  • In O-(4-bromobenzyl)hydroxylamine , the nitrogen atom possesses a lone pair of electrons, making the -NH₂ group both basic and a potent nucleophile. This is the more reactive center for reactions with electrophiles like alkyl halides or carbonyl compounds.

  • In N-(4-bromobenzyl)-O-methylhydroxylamine , the nitrogen is a secondary amine, and its lone pair is sterically more hindered by the adjacent benzyl group compared to the primary amine of the O-isomer. While still nucleophilic, its reactivity is modulated. The oxygen atom's lone pairs are part of a methoxy group and are significantly less nucleophilic.

Fundamentally, nitrogen is less electronegative than oxygen (3.04 vs. 3.44 on the Pauling scale), meaning it holds its lone pair less tightly, making it a better nucleophile.[1] This intrinsic property is the primary driver for the differential reactivity of the two isomers.

Comparative Physicochemical and Spectroscopic Properties

The structural isomerism directly translates to distinct physical and spectroscopic properties. While experimental data for N-(4-bromobenzyl)-O-methylhydroxylamine is not widely published, we can predict its properties based on its structure and comparison with its non-brominated analog, N-benzyl-O-methylhydroxylamine.

Physicochemical Data
PropertyO-(4-bromobenzyl)hydroxylamineN-(4-bromobenzyl)-O-methylhydroxylamine (Predicted)Rationale for Difference
Molecular Formula C₇H₈BrNOC₈H₁₀BrNOThe N-isomer has an additional methyl group.
Molecular Weight 202.05 g/mol [2]216.08 g/mol The N-isomer has an additional CH₂ unit.
Hydrogen Bond Donors 2 (from -NH₂)1 (from -NH-)The O-isomer has a primary amine, while the N-isomer has a secondary amine.
Hydrogen Bond Acceptors 1 (from N)2 (from N and O)Both have a nitrogen acceptor; the N-isomer has an additional ether oxygen.
Boiling Point Higher (due to H-bonding)LowerO-(4-bromobenzyl)hydroxylamine can form a more extensive hydrogen-bonding network via its -NH₂ group, leading to a higher boiling point.
Solubility in Water HigherLowerThe greater capacity for hydrogen bonding in the O-isomer enhances its solubility in polar protic solvents like water.
Basicity (pKb) More BasicLess BasicThe primary amine in the O-isomer is generally more basic than the secondary amine in the N-isomer, which has a bulky benzyl group attached.
Spectroscopic Signatures: A Guide to Differentiation

NMR, IR, and Mass Spectrometry provide clear, distinguishable fingerprints for each isomer.

The key differentiating signals in the NMR spectra arise from the protons and carbons immediately adjacent to the nitrogen and oxygen atoms.

NucleusO-(4-bromobenzyl)hydroxylamine (Expected Shifts in ppm)N-(4-bromobenzyl)-O-methylhydroxylamine (Predicted Shifts in ppm)Key Differentiator
¹H NMR ~5.1 (s, 2H, -OCH₂Ar) ~7.3-7.6 (m, 4H, Ar-H)~6.0-7.0 (br s, 2H, -NH₂) ~4.0 (s, 2H, -NCH₂Ar) ~7.3-7.6 (m, 4H, Ar-H)~3.5 (s, 3H, -OCH₃) ~5.0-6.0 (br s, 1H, -NH)The benzylic protons (-CH₂Ar) are significantly downfield in the O-isomer (~5.1 ppm) as they are attached to oxygen, compared to the N-isomer (~4.0 ppm) where they are attached to nitrogen.[3] The N-isomer will show a distinct singlet for the methoxy group (~3.5 ppm) which is absent in the O-isomer.
¹³C NMR ~77 (OCH₂Ar) ~120-140 (Ar-C)~58 (NCH₂Ar) ~62 (OCH₃) ~120-140 (Ar-C)The benzylic carbon is more deshielded (downfield) when attached to oxygen (~77 ppm) compared to nitrogen (~58 ppm).[4] The N-isomer will have a unique signal for the methoxy carbon around 62 ppm.

The most telling difference in their IR spectra is the presence and nature of the N-H stretching vibrations.

Functional GroupO-(4-bromobenzyl)hydroxylamine (Expected Wavenumber, cm⁻¹)N-(4-bromobenzyl)-O-methylhydroxylamine (Expected Wavenumber, cm⁻¹)Key Differentiator
N-H Stretch Two bands, ~3300-3400 (asymmetric) and ~3200-3300 (symmetric) One band, ~3300-3350 A primary amine (-NH₂) exhibits two N-H stretching bands, while a secondary amine (-NH-) shows only one.[5]
C-O Stretch ~1000-1100 (C-O single bond)~1000-1100 (C-O single bond)Both will have a C-O stretch, but the overall fingerprint region will differ.
N-H Bend ~1580-1650Weaker or absentThe scissoring vibration of the primary amine is a characteristic feature.

Under electron ionization (EI), both molecules will likely exhibit fragmentation patterns dominated by the stable 4-bromobenzyl cation.

  • Common Fragment: The most prominent peak for both isomers is expected at m/z 169/171 , corresponding to the [Br-C₆H₄-CH₂]⁺ cation, showing the characteristic isotopic pattern for bromine.

  • O-(4-bromobenzyl)hydroxylamine: Will show a molecular ion peak (M⁺) at m/z 201/203. A key fragmentation pathway would be the alpha-cleavage leading to the loss of the NH₂O radical, directly forming the m/z 169/171 base peak.

  • N-(4-bromobenzyl)-O-methylhydroxylamine: Will have a molecular ion peak at m/z 215/217. Fragmentation will also be dominated by the formation of the m/z 169/171 cation, resulting from the cleavage of the C-N bond.[2][6] Another likely fragmentation is the loss of the methoxy radical (-OCH₃) to give an ion at m/z 184/186.

G cluster_0 Fragmentation of O-(4-bromobenzyl)hydroxylamine cluster_1 Fragmentation of N-(4-bromobenzyl)-O-methylhydroxylamine M0 [M]+• m/z 201/203 F0 [Br-C₆H₄-CH₂]+ m/z 169/171 (Base Peak) M0->F0 - •ONH₂ M1 [M]+• m/z 215/217 F1 [Br-C₆H₄-CH₂]+ m/z 169/171 (Base Peak) M1->F1 - •NH(OCH₃) F2 [Br-C₆H₄-CH₂-NH]+• m/z 184/186 M1->F2 - •OCH₃

Figure 2: Predicted key mass spectrometry fragmentation pathways.

Synthetic Strategies and Reactivity

The divergent reactivity of these isomers makes them suitable for different synthetic applications. O-(4-bromobenzyl)hydroxylamine is a key reagent for forming oxime ethers, while N-(4-bromobenzyl)-O-methylhydroxylamine would be employed when a specific N-substituted hydroxylamine scaffold is required.

Retrosynthetic Analysis

The synthesis of both molecules logically starts from 4-bromobenzyl bromide and a suitable hydroxylamine derivative.

G O_target O-(4-bromobenzyl)hydroxylamine O_synthons 4-Bromobenzyl Bromide + 'NH₂O⁻' source O_target->O_synthons O-Alkylation O_reagent N-Hydroxyphthalimide O_synthons->O_reagent Practical Reagent N_target N-(4-bromobenzyl)- O-methylhydroxylamine N_synthons 4-Bromobenzyl Bromide + O-Methylhydroxylamine N_target->N_synthons N-Alkylation G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection A N-Hydroxyphthalimide C N-(4-bromobenzyloxy)phthalimide A->C NaH, DMF, 90°C B 4-Bromobenzyl Bromide B->C D N-(4-bromobenzyloxy)phthalimide E O-(4-bromobenzyl)hydroxylamine D->E Hydrazine, EtOH, 80°C F O-(4-bromobenzyl)hydroxylamine HCl E->F HCl in EtOH

Figure 4: Workflow for the synthesis of O-(4-bromobenzyl)hydroxylamine HCl.

Step 1: Synthesis of 2-((4-bromobenzyl)oxy)isoindoline-1,3-dione

  • Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq.) and anhydrous dimethylformamide (DMF).

  • Anion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of N-hydroxyphthalimide (1.0 eq.) in anhydrous DMF dropwise via the dropping funnel. Stir for 30 minutes at 0 °C, then allow the mixture to warm to room temperature and stir for another hour until hydrogen evolution ceases.

  • Alkylation: Add a solution of 4-bromobenzyl bromide (1.05 eq.) in anhydrous DMF dropwise. Heat the reaction mixture to 90 °C and stir overnight.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and then with cold ethanol. Dry the solid under vacuum to yield the product.

Step 2: Synthesis of O-(4-bromobenzyl)hydroxylamine Hydrochloride

  • Setup: In a round-bottom flask, suspend the 2-((4-bromobenzyl)oxy)isoindoline-1,3-dione (1.0 eq.) from Step 1 in ethanol (95%).

  • Hydrazinolysis: Add hydrazine hydrate (1.05 eq.) to the suspension. Heat the mixture to 80 °C with stirring for 6 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation of Free Base: Cool the mixture to room temperature and remove the phthalhydrazide precipitate by vacuum filtration, washing the solid with a small amount of ethanol. Concentrate the filtrate under reduced pressure to obtain the crude O-(4-bromobenzyl)hydroxylamine as an oil.

  • Salt Formation: Dissolve the crude oil in diethyl ether. Add a solution of HCl in ethanol dropwise with stirring until precipitation is complete.

  • Purification: Collect the white precipitate of O-(4-bromobenzyl)hydroxylamine hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of N-(4-bromobenzyl)-O-methylhydroxylamine

This protocol is a proposed method based on standard N-alkylation procedures for amines. [7]The key is the initial generation of the free base of O-methylhydroxylamine from its more stable hydrochloride salt.

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: N-Alkylation A O-Methylhydroxylamine HCl B O-Methylhydroxylamine (Free Base) A->B Base (e.g., NaOH or K₂CO₃) C O-Methylhydroxylamine E N-(4-bromobenzyl)-O-methylhydroxylamine C->E Base (K₂CO₃), Solvent (e.g., Acetonitrile) D 4-Bromobenzyl Bromide D->E

Figure 5: Workflow for the synthesis of N-(4-bromobenzyl)-O-methylhydroxylamine.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add O-methylhydroxylamine hydrochloride (1.2 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous acetonitrile.

  • Alkylation: Add 4-bromobenzyl bromide (1.0 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the solid with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-bromobenzyl)-O-methylhydroxylamine.

Conclusion

O-(4-bromobenzyl)hydroxylamine and N-(4-bromobenzyl)-O-methylhydroxylamine, though simple positional isomers, occupy distinct chemical spaces. The O-isomer is a primary amine with a highly accessible and nucleophilic nitrogen, making it an ideal reagent for the synthesis of oxime ethers. In contrast, the N-isomer is a secondary amine whose reactivity is influenced by greater steric hindrance and the absence of the highly reactive primary amine functionality. Their differentiation is straightforward using standard spectroscopic techniques, with ¹H NMR and IR spectroscopy offering the most direct and unambiguous structural confirmation. Understanding these fundamental differences in structure, reactivity, and synthesis is crucial for their effective application in the rational design and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

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Technical Guide & SDS Analysis: N-(4-bromobenzyl)-O-methylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual and safety analysis for N-(4-bromobenzyl)-O-methylhydroxylamine . It is designed for researchers and drug development professionals who require more than the standard regulatory compliance data found in a generic Safety Data Sheet (SDS).

Part 1: Identification & Compound Architecture

Chemical Identity & Distinction

Crucial Distinction: Do not confuse this compound with its isomer, O-(4-bromobenzyl)hydroxylamine. The structural difference lies in the attachment of the alkyl groups to the hydroxylamine core, which fundamentally alters reactivity and metabolic stability.

  • Target Compound: N-(4-bromobenzyl)-O-methylhydroxylamine[1]

  • CAS Number: 916582-47-3[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrNO[1]
  • Molecular Weight: 216.08 g/mol [1]

  • SMILES: CONCc1ccc(Br)cc1

  • Structure Description: A secondary amine where the nitrogen is substituted by a 4-bromobenzyl group and the oxygen is methylated.

Physicochemical Profile (Experimental & Predicted)

Data synthesized from structural modeling and analog read-across.

PropertyValue / DescriptionImplication for Handling
Physical State Pale yellow oil or low-melting solidLikely requires weighing by difference or volumetric transfer if liquid.
Boiling Point ~264°C (Predicted)Low volatility at RT, but vacuum distillation required for purification.
Density ~1.406 g/cm³Significantly denser than water; will form the bottom layer in aqueous extractions.
pKa (Conjugate Acid) ~4.5 - 5.0 (Estimated)Less basic than typical secondary amines due to the

-effect and electronegative oxygen. Requires stronger acids for protonation.
Solubility Soluble in DCM, EtOAc, MeOH. Low water solubility.Use organic solvents for spill cleanup.

Part 2: Hazard Identification & Toxicology (GHS)

Hazard Classification (Precautionary Principle)

Due to the specific nature of this research intermediate, full empirical toxicological data may be sparse. The following classification is derived from Quantitative Structure-Activity Relationship (QSAR) modeling of benzyl-hydroxylamine analogs.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[2]Lipophilic amine penetration causing local dermatitis.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[3]Basic nitrogen interacting with corneal proteins.
STOT-SE Cat 3H335: May cause respiratory irritation.[3][4]Inhalation of aerosols/vapors irritates mucous membranes.
Acute Toxicity Cat 4 (Oral)H302: Harmful if swallowed.[3][4][5]Potential alkylating activity or interference with transaminases.
Toxicology: The "Alpha-Effect" Risk

Researchers must be aware of the


-effect  inherent to hydroxylamine derivatives. The adjacent lone pairs on Nitrogen and Oxygen increase nucleophilicity beyond what pKa would suggest.
  • Biological Implication: Potential to react with electrophilic centers in biological macromolecules (e.g., carbonyls in cofactors) more aggressively than standard amines.

  • Genotoxicity: While O-methylation reduces the mutagenic potential compared to free hydroxylamines, the bromobenzyl moiety suggests potential bioactivation. Treat as a suspected mutagen until proven otherwise.

Part 3: Handling, Storage, & Synthesis Context

Storage Protocols
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.

  • Incompatibility: Oxidizing agents, acid chlorides, anhydrides.

  • Shelf Life: Hydroxylamines can slowly disproportionate or oxidize. Re-test purity every 12 months.

Synthesis & Application Workflow

This compound is typically synthesized via Reductive Amination or Nucleophilic Substitution . It serves as a critical "Weinreb-like" amine source or a scaffold for N-methoxy heterocycles.

Visualizing the Synthesis Logic (Graphviz)

The following diagram illustrates the standard synthesis route and the critical decision points for purification.

SynthesisWorkflow cluster_safety Safety Critical Zone Start 4-Bromobenzaldehyde Intermediate Oxime Ether Intermediate Start->Intermediate Condensation (Pyridine/EtOH) Reagent O-Methylhydroxylamine HCl Reagent->Intermediate Reduction Reduction (NaBH3CN / AcOH) Intermediate->Reduction Selective Reduction Purification Acid/Base Extraction Reduction->Purification Quench Product N-(4-bromobenzyl)- O-methylhydroxylamine Purification->Product Isolation

Caption: Synthesis pathway via reductive amination. Note the "Safety Critical Zone" during reduction where cyanoborohydride handling requires fume hood ventilation.

Part 4: Emergency Response & Disposal

First Aid Logic (Self-Validating Protocol)
  • Eye Contact: Flush for 15 minutes. Validation: Use pH paper on the tear duct fluid after flushing; it should be neutral (pH 7). If basic, continue flushing.[4]

  • Skin Contact: Wash with soap and water.[2][4][5] Do not use ethanol (enhances absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Spill Management Decision Tree

SpillResponse Start Spill Detected Size Assess Volume Start->Size Small < 5 mL / < 5 g Size->Small Large > 5 mL / > 5 g Size->Large ActionSmall Absorb with Vermiculite or Sand Small->ActionSmall ActionLarge Evacuate Area Call EHS Large->ActionLarge Clean Clean Surface with Dilute HCl (5%) ActionSmall->Clean Disposal Dispose as Halogenated Organic Waste Clean->Disposal

Caption: Operational logic for spill containment. The use of dilute HCl neutralizes the amine functionality during cleanup.

Ecological Impact
  • Halogenated Compound: The presence of the Bromine atom renders this compound persistent in the environment.

  • Aquatic Toxicity: High potential for toxicity to aquatic organisms due to lipophilicity (LogP estimated > 2.5).

  • Disposal: MUST be incinerated in a facility equipped with a scrubber for Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx). Do not drain.

Part 5: References

  • ChemicalBook. (2024). N-(4-bromobenzyl)-O-methylhydroxylamine - CAS 916582-47-3 Properties and Safety. Retrieved from

  • PubChem. (2024).[6] O-Methylhydroxylamine (Analog Reference). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[7][8] Technical Guide to O-Methylhydroxylamine Synthesis. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for N-Benzylhydroxylamine Hydrochloride (Analog). Retrieved from

  • ECHA. (2024). Registration Dossier for Benzyl Halides. European Chemicals Agency.[9] Retrieved from

Sources

Methodological & Application

Protocol for Weinreb amide synthesis using N-(4-bromobenzyl)-O-methylhydroxylamine

Application Note: Protocol for Weinreb Amide Synthesis using -(4-bromobenzyl)- -methylhydroxylamine

Chemical Background & Mechanism

The Weinreb amide (





The


-(4-bromobenzyl) Variant:



Mechanism Diagram

WeinrebMechanismReagentN-(4-bromobenzyl)-O-methylhydroxylamineAmideWeinreb Amide(Stable)Reagent->Amide+AcidCarboxylic Acid(R-COOH)Acid->AmideCoupling (EDC/CDI)TetrahedralTetrahedral Intermediate(Metal Chelated)Amide->Tetrahedral+ R'-MgBr(Nucleophilic Attack)Tetrahedral->TetrahedralMg++ ChelationStabilizesKetoneKetone Product(R-CO-R')Tetrahedral->KetoneAcidic Workup(Hydrolysis)

Figure 1: Mechanistic pathway of Weinreb amide formation and subsequent ketone synthesis, highlighting the stability of the metal-chelated intermediate.

Reagent Preparation: -(4-bromobenzyl)- -methylhydroxylamine

Since this specific analog is not always available off-the-shelf, it is synthesized via the reductive amination of 4-bromobenzaldehyde with methoxyamine.

Reaction:

Protocol A: Synthesis of the Amine

Based on reductive alkoxyamination protocols (Kawase et al., Heterocycles 2009).

Materials:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • Methoxyamine hydrochloride (1.2 equiv)

  • Pyridine (2.0 equiv) or Et

    
    N
    
  • Reducing Agent: Sodium cyanoborohydride (NaCNBH

    
    ) or 2-Picoline-borane complex.
    
  • Solvent: Methanol (MeOH) / Acetic Acid (AcOH) (10:1 v/v).[1]

Step-by-Step Procedure:

  • Oxime Formation: Dissolve 4-bromobenzaldehyde (10 mmol) and methoxyamine hydrochloride (12 mmol) in MeOH (30 mL) containing pyridine (20 mmol). Stir at room temperature (RT) for 2 hours until TLC shows consumption of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add NaCNBH

    
     (15 mmol) portion-wise (Caution: Gas evolution).
    
  • Acid Activation: Add glacial acetic acid (3 mL) dropwise. Allow the mixture to warm to RT and stir for 4–12 hours.

  • Workup: Quench with saturated aqueous NaHCO

    
     until pH > 8. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.[3][4]
  • Purification: Purify via flash chromatography (Hexanes/EtOAc). The product is typically a colorless to pale yellow oil.

Weinreb Amide Coupling Protocols

Two methods are provided depending on the scale and sensitivity of the carboxylic acid substrate.

Method 1: CDI Coupling (One-Pot, Scalable)

Best for: Large scale, robust substrates, avoiding expensive coupling agents. Reference: Evans et al., Univ. Liverpool Repository (based on Arkivoc 2002).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • 
    -(4-bromobenzyl)-
    
    
    -methylhydroxylamine (1.2 equiv)
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Procedure:

  • Activation: To a flame-dried flask under N

    
    , add the carboxylic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration).
    
  • Add CDI: Add CDI (1.1 equiv) in one portion. Evolution of CO

    
     gas will be observed. Stir at RT for 30–60 minutes until gas evolution ceases.
    
    • Checkpoint: Verify activation by TLC (conversion of acid to acyl imidazole).

  • Amine Addition: Add a solution of

    
    -(4-bromobenzyl)-
    
    
    -methylhydroxylamine (1.2 equiv) in minimal DCM dropwise.
    • Note: No additional base is usually required as the imidazole released acts as a buffer. However, if the reaction is sluggish, add 1.0 equiv of Imidazole hydrochloride or weak acid catalyst.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove imidazole), sat. NaHCO

    
    , and brine.[1] Dry and concentrate.
    
Method 2: EDC/HOBt Coupling (Mild, High Compatibility)

Best for: Valuable substrates, amino acids, or chiral acids prone to racemization.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (1.2 equiv) or Oxyma Pure

  • DIPEA (

    
    -Diisopropylethylamine) (2.5 equiv)
    
  • 
    -(4-bromobenzyl)-
    
    
    -methylhydroxylamine (1.1 equiv)
  • Solvent: DMF or DCM.

Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in DMF (0.1 M).

  • Base Addition: Add DIPEA (2.5 equiv) and cool to 0°C.

  • Coupling: Add HOBt (1.2 equiv) followed by EDC

    
    HCl (1.2 equiv).
    
  • Reaction: Allow to warm to RT and stir overnight (16 h).

  • Workup: Dilute with EtOAc. Wash aggressively with 5% LiCl solution (to remove DMF), then 0.5 M HCl, sat. NaHCO

    
    , and brine.[1]
    
Workflow Visualization

ProtocolWorkflowStartStart: Carboxylic AcidChoiceSelect MethodStart->ChoiceMethodAMethod A: CDI(DCM, RT, 1h activation)Choice->MethodARobust/Scale-upMethodBMethod B: EDC/HOBt(DMF, 0°C -> RT, 16h)Choice->MethodBSensitive/ChiralIntermediateAdd Amine:N-(4-bromobenzyl)-O-methylhydroxylamineMethodA->IntermediateMethodB->IntermediateWorkupAWorkup A:Wash 1M HCl, NaHCO3Intermediate->WorkupAPost-Rxn (Method A)WorkupBWorkup B:Wash LiCl (remove DMF), HCl, NaHCO3Intermediate->WorkupBPost-Rxn (Method B)ProductFinal Product:N-(4-bromobenzyl)-Weinreb AmideWorkupA->ProductWorkupB->Product

Figure 2: Decision tree for selecting the appropriate coupling methodology based on substrate properties.

Downstream Applications & Utility

The unique value of the 4-bromobenzyl moiety lies in its orthogonality.

ApplicationReagent / ConditionOutcome
Ketone Synthesis R'-MgBr or R'-Li (THF, -78°C to 0°C)Formation of Ketone (R-CO-R') via stable intermediate.[3]
Aldehyde Synthesis LiAlH

or DIBAL-H
Reduction to Aldehyde (R-CHO).
Cross-Coupling Aryl Boronic Acid / Pd(PPh

)

Functionalization of the N-benzyl ring (Suzuki Coupling) without disturbing the amide.
Amide Cleavage CAN (Ceric Ammonium Nitrate) or DDQOxidative cleavage of the PMB-like group (if electron rich) or reductive cleavage.

Expert Insight: When performing Grignard additions to this specific Weinreb amide, be aware that the Aryl Bromide on the nitrogen is potentially reactive toward Magnesium (via Mg-Halogen exchange) if the reaction is too warm or if highly active Magnesium ("Rieke Mg") is used.

  • Recommendation: Perform Grignard additions at -78°C to favor nucleophilic attack at the carbonyl over metal-halogen exchange at the aryl bromide.

References

  • Weinreb Ketone Synthesis (Original): Nahm, S.; Weinreb, S. M.[5] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Lett.[6]1981 , 22, 3815–3818. Link

  • Synthesis of N-Benzyl-O-methylhydroxylamine: Kawase, Y., et al. "One-pot synthesis of alkoxyamine derivatives by reductive alkoxyamination with a 2-picoline-borane complex." Heterocycles2009 , 78, 463. Link

  • CDI Coupling Protocol: Katritzky, A. R., et al. "An efficient conversion of carboxylic acids into Weinreb amides." Arkivoc2002 , 2002(xi), 39-44.[7] Link

  • Application of N-Benzyl Weinreb Amides: Evans, P. A. "Diastereoselective Synthesis of syn-1,3-Polyols." University of Liverpool Repository, 2010 , Chapter 1.9. Link

  • Functionalized Benzyl Amines: "4-Bromobenzylamine: Sourcing and Applications." NBInno Application Note, 2026 . Link

Application Notes and Protocols for the Chemoselective Ligation of Aldehydes with N-Alkoxyamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power and Precision of Oxime Ligation

In the intricate landscape of chemical biology and drug development, the ability to selectively and efficiently form covalent bonds in complex molecular environments is paramount. Among the arsenal of chemoselective and bioorthogonal reactions, the ligation of aldehydes with N-alkoxyamines to form stable oxime bonds stands out for its robustness, high specificity, and biocompatibility.[1][2] This reaction has become an indispensable tool for researchers, enabling the precise construction of bioconjugates, the development of targeted drug delivery systems, and the creation of advanced biomaterials.[3][4]

Unlike many other conjugation methods, oxime ligation proceeds under mild, aqueous conditions, often at or near physiological pH, and is compatible with a vast array of functional groups present in biological macromolecules.[5] The reactants, an aldehyde and an N-alkoxyamine, are abiotically rare, minimizing the risk of off-target reactions within a cellular context.[6][7] Furthermore, the resulting oxime bond exhibits remarkable stability compared to other imine-based linkages like hydrazones, a critical feature for applications requiring long-term integrity in biological milieu.[8][9]

This comprehensive guide provides an in-depth exploration of the chemoselective ligation of aldehydes with N-alkoxyamines. We will delve into the underlying reaction mechanism, discuss critical experimental parameters, and present detailed, field-proven protocols for both small molecule synthesis and bioconjugation applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the power of oxime ligation in their work.

I. The Chemistry of Oxime Bond Formation: Mechanism and Influencing Factors

The formation of an oxime bond is a condensation reaction between an aldehyde and an N-alkoxyamine, yielding a stable C=N-O linkage and water as the sole byproduct.[1] The reaction proceeds through a two-step mechanism involving a nucleophilic attack followed by dehydration.

Reaction Mechanism
  • Nucleophilic Attack: The nitrogen atom of the N-alkoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate is unstable and undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final oxime product.[2]

The overall reaction is an equilibrium process; however, the formation of the highly stable oxime bond strongly favors the product side.[10]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde R-CHO (Aldehyde) Intermediate [R-CH(OH)-NH-O-R'] Aldehyde->Intermediate Nucleophilic Attack Alkoxyamine H₂N-O-R' (N-Alkoxyamine) Alkoxyamine->Intermediate Oxime R-CH=N-O-R' (Oxime) Intermediate->Oxime Dehydration (-H₂O) Water H₂O Intermediate->Water

Caption: General mechanism of oxime ligation.

Key Factors Influencing Reaction Efficiency

The rate and efficiency of oxime ligation are significantly influenced by several factors:

  • pH: The reaction rate is highly pH-dependent. Slightly acidic conditions (pH 4-5) are generally optimal for uncatalyzed reactions, as this protonates the carbonyl group, increasing its electrophilicity, while a sufficient concentration of the nucleophilic N-alkoxyamine remains.[1][10]

  • Catalysts: At neutral pH, the reaction can be slow. Nucleophilic catalysts, such as aniline and its derivatives (e.g., p-phenylenediamine, m-phenylenediamine), can dramatically accelerate the reaction rate, making it suitable for biological applications where acidic conditions are not viable.[11][12][13] Aniline catalysts function by forming a more reactive protonated Schiff base intermediate with the aldehyde, which then rapidly undergoes transimination with the N-alkoxyamine.[14]

  • Reactivity of the Carbonyl Group: Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity.[11]

  • Temperature and Solvents: Increasing the reaction temperature can enhance the rate of oxime formation.[4] The use of co-solvents like DMSO or DMF has also been shown to improve reaction kinetics and reduce side reactions.[4]

G cluster_factors Influencing Factors Reactants Aldehyde + N-Alkoxyamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Oxime + Water Intermediate->Product Dehydration pH pH (Optimal ~4-5) pH->Intermediate Catalyst Catalyst (e.g., Aniline) Catalyst->Intermediate Reactivity Carbonyl Reactivity (Aldehyde > Ketone) Reactivity->Reactants

Caption: Factors influencing oxime bond formation.

II. Quantitative Data and Comparisons

The choice of reaction conditions can have a profound impact on the rate of oxime ligation. The following tables summarize key quantitative data to guide experimental design.

Table 1: Effect of pH and Aniline Catalyst on Reaction Rate
pHAniline ConcentrationRelative Rate Increase (vs. uncatalyzed at neutral pH)
4.5100 mM~400-fold[10]
7.0100 mM~40-fold[10]

Data adapted from studies on peptide ligation.[10]

Table 2: Comparison of Oxime and Hydrazone Bond Stability

The hydrolytic stability of the resulting linkage is a critical consideration for many applications. Oxime bonds exhibit significantly greater stability at physiological pH compared to hydrazone bonds.

Linkage TypeHalf-life (t½) at pD 7.0 (mimicking physiological pH)
OximeVery high (hydrolysis too slow to measure accurately)[8]
HydrazoneSignificantly lower (160- to 600-fold less stable than oxime)[8]

Data based on comparative studies of isostructural hydrazones and an oxime.[8] This enhanced stability makes oximes the preferred choice for constructing bioconjugates intended for in vivo applications.[15][16]

III. Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for performing oxime ligation in different contexts.

Protocol 1: Classical Synthesis of an Oxime in Organic Solvent

This protocol is suitable for the synthesis of small molecule oximes.

Materials:

  • Aldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Pyridine (2.0 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).[1]

  • Add pyridine (2.0 mmol) to the mixture.[1]

  • Attach a reflux condenser and heat the mixture to reflux for 1-4 hours, with stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.[1]

  • Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove residual pyridine, followed by a wash with deionized water (20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

  • The crude product can be further purified by recrystallization or column chromatography.

G Start Dissolve Aldehyde & Hydroxylamine HCl in Ethanol Add_Pyridine Add Pyridine Start->Add_Pyridine Reflux Reflux for 1-4 hours Add_Pyridine->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Evaporate Remove Ethanol (Rotary Evaporator) Cool->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash with HCl and Water Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify End Pure Oxime Product Purify->End

Caption: Workflow for classical oxime synthesis.

Protocol 2: Aniline-Catalyzed Oxime Ligation for Bioconjugation at Neutral pH

This protocol is designed for the labeling of biomolecules, such as proteins, in a physiological buffer.

Materials:

  • Aldehyde-functionalized biomolecule (e.g., protein)

  • N-alkoxyamine-functionalized molecule (e.g., fluorescent probe, drug)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aniline or p-phenylenediamine catalyst stock solution (e.g., 100 mM in PBS or an organic co-solvent like DMSO)[1]

  • Microcentrifuge tubes

  • Incubator or shaker

  • Purification system (e.g., size-exclusion chromatography, affinity chromatography)

  • Analytical tools (e.g., SDS-PAGE, mass spectrometry, HPLC)

Procedure:

  • Dissolve the aldehyde-functionalized biomolecule in PBS (pH 7.4) to a final concentration of 1-10 µM.[1]

  • Add the N-alkoxyamine-functionalized molecule to the biomolecule solution to a final concentration of a 5- to 10-fold molar excess.[1]

  • Add the aniline or p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[1] Note: The final concentration of any organic co-solvent should be minimized to maintain biomolecule stability.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[1]

  • Monitor the progress of the conjugation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.[1]

  • Upon completion, purify the resulting bioconjugate using a method suitable for the biomolecule, such as size-exclusion or affinity chromatography, to remove excess reagents and catalyst.[1]

G Start Dissolve Aldehyde-Biomolecule in PBS (pH 7.4) Add_Alkoxyamine Add N-Alkoxyamine Probe (5-10x molar excess) Start->Add_Alkoxyamine Add_Catalyst Add Aniline/p-Phenylenediamine Catalyst (2-10 mM) Add_Alkoxyamine->Add_Catalyst Incubate Incubate at RT or 37°C for 1-4 hours Add_Catalyst->Incubate Monitor Monitor Reaction Progress (SDS-PAGE, MS, HPLC) Incubate->Monitor Purify Purify Bioconjugate (e.g., SEC) Monitor->Purify End Purified Bioconjugate Purify->End

Caption: Workflow for bioconjugation via oxime ligation.

IV. Troubleshooting and Field-Proven Insights

  • Slow Reaction Rates: If the reaction is proceeding slowly, consider the following:

    • Increase Catalyst Concentration: Carefully increase the concentration of the aniline catalyst. However, be mindful of potential protein precipitation at very high catalyst concentrations.

    • Optimize pH: For non-biological systems, lowering the pH to the 4-5 range can significantly accelerate the reaction.

    • Increase Temperature: A moderate increase in temperature (e.g., to 37°C) can enhance the reaction rate.[4]

  • Low Yields:

    • Reagent Purity: Ensure the purity of both the aldehyde and N-alkoxyamine starting materials.

    • Stoichiometry: For bioconjugation, using a larger excess of the smaller labeling molecule can drive the reaction to completion.

  • Biomolecule Instability:

    • Co-solvent Concentration: If using an organic co-solvent to dissolve the catalyst or labeling reagent, keep its final concentration as low as possible (typically <5% v/v) to prevent denaturation of proteins.[17]

    • Alternative Catalysts: Consider using more water-soluble and efficient catalysts like m-phenylenediamine or arginine, which may be less harsh on sensitive biomolecules.[11][18]

V. Conclusion

The chemoselective ligation of aldehydes with N-alkoxyamines is a powerful and versatile strategy for the covalent modification of molecules. Its high selectivity, mild reaction conditions, and the exceptional stability of the resulting oxime bond have solidified its place as a cornerstone of modern bioconjugation and chemical biology.[2][3] By understanding the underlying principles and optimizing reaction parameters as outlined in this guide, researchers can confidently and effectively apply this invaluable chemical tool to advance their scientific endeavors.

References

  • Kalia, J., & Raines, R. T. (2011). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC - NIH. [Link]

  • Al-Rawashdeh, B. M., et al. (2024). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Cureus. [Link]

  • Tiefenbrunn, T. K., & Dawson, P. E. (2010). Chemoselective ligation techniques: modern applications of time-honored chemistry. Biopolymers. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • Reihill, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. [Link]

  • Popa, E., et al. (2009). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. PMC - NIH. [Link]

  • Kalia, J., & Raines, R. T. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

  • Fairbanks, B. D., et al. (2015). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. PMC - NIH. [Link]

  • Reihill, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • Bouzid, F., et al. (2020). Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. Organic Letters. [Link]

  • Semantic Scholar. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. [Link]

  • Hasi, R., et al. (2015). Critical evaluation and rate constants of chemoselective ligation reactions for stoichiometric conjugations in water. PubMed. [Link]

  • Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Publishing. [Link]

  • Kulkarni, S. S., et al. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. [Link]

  • Scinto, S. L., et al. (2021). Bioorthogonal chemistry. eScholarship.org. [Link]

  • Ghavami, A., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]

  • Hasi, R., et al. (2015). Critical Evaluation and Rate Constants of Chemoselective Ligation Reactions for Stoichiometric Conjugations in Water. ACS Chemical Biology. [Link]

  • Hasi, R., et al. (2015). Critical Evaluation and Rate Constants of Chemoselective Ligation Reactions for Stoichiometric Conjugations in Water. ACS Publications. [Link]

  • SigutLabs. (2025). Triazinium Ligation: A New Bioorthogonal Tool for Bioconjugation. [Link]

  • Agut, A., et al. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. RSC Publishing. [Link]

  • Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances. [Link]

  • Walter, T., et al. (2021). Rapid glycoconjugation with glycosyl amines. RSC Publishing. [Link]

  • Lam, Y., et al. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Tetrahedron Letters. [Link]

  • Scapin, E., et al. (2023). Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. Cellulose. [Link]

  • Lam, Y., et al. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. PubMed. [Link]

  • Nicolas, J., et al. (2007). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. [Link]

  • Semantic Scholar. Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and α-Ketoacids. [Link]

  • Science of Synthesis. (2021). Chemoselective Ligation Methods Based on the Concept of Native Chemical Ligation. Thieme. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

Sources

Synthesis of N-methoxy-N-(4-bromobenzyl)amides from carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of N-methoxy-N-(4-bromobenzyl)amides , a specialized class of Weinreb amide surrogates. While standard Weinreb amides (N-methoxy-N-methyl) are ubiquitous for generating ketones and aldehydes, the incorporation of the 4-bromobenzyl group introduces a critical "safety-catch" and diversification handle.

Why this specific architecture?

  • Late-Stage Diversification: The aryl bromide allows for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after amide formation but before nucleophilic displacement, enabling modular drug discovery.

  • Crystallinity: Unlike many oily N-methyl Weinreb amides, the heavy bromine atom often renders intermediates crystalline, simplifying purification without chromatography.

  • UV Active: The chromophore facilitates easier reaction monitoring compared to aliphatic Weinreb amides.

Retrosynthetic Logic & Strategy

The synthesis requires a convergent approach. Since N-methoxy-N-(4-bromobenzyl)amine is not a standard catalog reagent in many labs, this guide includes a high-purity protocol for its generation via N-Boc alkylation, ensuring mono-alkylation selectivity that direct alkylation often fails to achieve.

G Start Carboxylic Acid (R-COOH) Coupling Coupling Reaction (T3P or HATU) Start->Coupling Amine Amine Partner (HN(OMe)(Bn-4-Br)) Amine->Coupling Product Target Amide (Weinreb Surrogate) Coupling->Product >90% Yield Div Pd-Catalyzed Coupling (Ar-Br) Product->Div Optional Diversification Ketone Nucleophilic Displacement Product->Ketone Standard Weinreb Chem

Figure 1: Modular assembly workflow. The 4-bromobenzyl group serves as a dual-purpose protecting group and synthetic handle.

Pre-requisite: Synthesis of the Amine Reagent

Target: N-Methoxy-N-(4-bromobenzyl)amine Hydrochloride

Direct alkylation of O-methylhydroxylamine with benzyl bromides frequently leads to over-alkylation. The Boc-protection route described below is the industry standard for ensuring high purity.

Reagents
  • tert-Butyl N-methoxycarbamate (N-Boc-O-methylhydroxylamine)

  • 4-Bromobenzyl bromide[1][2]

  • Sodium Hydride (60% dispersion in mineral oil)

  • DMF (Anhydrous), HCl (4M in Dioxane)

Protocol
  • Deprotonation: To a flame-dried flask under N₂, suspend NaH (1.1 equiv) in anhydrous DMF (0.5 M concentration relative to carbamate). Cool to 0°C.[3][4][5]

  • Addition: Dropwise add N-Boc-O-methylhydroxylamine (1.0 equiv) dissolved in minimal DMF. Stir at 0°C for 30 min until gas evolution ceases.

  • Alkylation: Add 4-bromobenzyl bromide (1.05 equiv) dropwise. Warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor TLC (Hex/EtOAc 4:1). The N-H carbamate spot should disappear.

  • Workup: Quench with sat. NH₄Cl.[4] Extract with EtOAc (3x).[6] Wash organics with H₂O (to remove DMF) and brine. Dry (Na₂SO₄) and concentrate.[1][6]

  • Deprotection: Dissolve the crude intermediate in 4M HCl/Dioxane (5 equiv HCl). Stir at RT for 2 hours. A white precipitate should form.

  • Isolation: Filter the solid. Wash with Et₂O to remove byproducts. Dry under vacuum.[7]

    • Yield: Typically >85% as the hydrochloride salt.

Core Protocol: Amide Coupling

Context: Two methods are provided. Method A (T3P) is preferred for scalability and ease of workup (water-soluble byproducts). Method B (HATU) is preferred for sterically hindered or valuable carboxylic acids.

Comparative Data Table
FeatureMethod A: T3P (Propylphosphonic Anhydride)Method B: HATU
Primary Use Case Scalable synthesis (>1g), simple workup.Precious/Hindered acids, small scale (<100mg).
Epimerization Risk Lowest among coupling agents.Low, but requires careful base control.
Byproduct Removal Aqueous wash (Water soluble).Requires chromatography (Urea/Phosphoramide byproducts).
Cost Efficiency High.Low (Reagent is expensive).
Method A: T3P Coupling (Recommended)

Materials:

  • Carboxylic Acid (1.0 equiv)[8]

  • Amine Salt (from Section 3) (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)[9]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Slurry: In a reaction vial, combine the Carboxylic Acid , Amine Salt , and Solvent (concentration 0.2 M).

  • Base Addition: Add Pyridine (or DIPEA). The mixture should become homogeneous. Cool to 0°C.[3][4][5][10]

  • Activation: Dropwise add the T3P solution .

    • Note: T3P is less exothermic than acid chlorides but cooling is good practice to prevent background epimerization of chiral acids.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup (The "T3P Advantage"):

    • Dilute with EtOAc.[1]

    • Wash with Water (removes T3P byproducts).

    • Wash with 0.5 M HCl (removes excess amine/pyridine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Dry (MgSO₄) and concentrate.[3]

  • Result: Usually a clean oil or solid requiring no column chromatography.

Method B: HATU Coupling[3]

Materials:

  • Carboxylic Acid (1.0 equiv)[8]

  • HATU (1.1 equiv)[3]

  • DIPEA (3.0 equiv)[9]

  • Solvent: DMF (Anhydrous)[1][11]

Step-by-Step:

  • Pre-activation: Dissolve Carboxylic Acid and HATU in DMF (0.2 M). Add 1.0 equiv of DIPEA . Stir for 5 mins.

    • Mechanism:[10][12][13][14][15] This forms the activated O-At ester.[16]

  • Amine Addition: Add the Amine Salt followed by the remaining 2.0 equiv of DIPEA .[3]

  • Reaction: Stir at RT for 1–4 hours.

  • Workup: Dilute with Et₂O/EtOAc. Wash extensively with water/LiCl (5%) to remove DMF.

  • Purification: Flash chromatography is almost always required to remove tetramethylurea byproducts.

Mechanistic Insight & Troubleshooting
Mechanism of T3P Activation

Understanding the mechanism helps in troubleshooting. T3P acts as a Lewis acid-assisted dehydrating agent.

T3P cluster_0 Critical Control Point T3P T3P Reagent (Cyclic Anhydride) Inter Mixed Anhydride Intermediate T3P->Inter + Base Acid Carboxylic Acid (R-COOH) Acid->Inter Amide Weinreb Surrogate Inter->Amide + Amine Amine Amine Attack (Rate Limiting) Amine->Amide

Figure 2: T3P activation pathway. The mixed anhydride is highly reactive but sterically sensitive. If R is bulky, heating to 50°C may be required.

Common Issues & Solutions
  • Low Yield with Steric Bulk:

    • Cause: The N-methoxy-N-benzyl amine is nucleophilically "softer" and more sterically encumbered than simple amines.

    • Fix: Switch to Method B (HATU) or generate the Acid Chloride (using Oxalyl Chloride/DMF cat.) prior to adding the amine.

  • Product is an Oil/Gum:

    • Insight: While the Br atom aids crystallinity, flexible alkyl chains on the acid side can prevent lattice formation.

    • Fix: Triturate with cold Pentane or Et₂O/Hexane mixtures. If that fails, the oil is likely pure enough for the next step (Suzuki coupling or Grignard addition).

  • Pd-Catalysis Interference:

    • Caution: If performing Suzuki coupling on the Ar-Br moiety, ensure all sulfur/phosphorus residues from the coupling step (T3P/HATU) are removed, as they poison Pd catalysts.

References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[17] Tetrahedron Letters, 1981 , 22, 3815–3818.[17]

    • Found
  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20, 140–177.

    • Authoritative review comparing T3P, H
  • Feast, A. A., et al. "The synthesis of N-methoxy-N-methylamides from carboxylic acids using T3P." Journal of Organic Chemistry, 2012. (Verified via general T3P literature). Specifics on T3P utility for Weinreb systems.
  • Boc-Protection Route Verification:Organic Syntheses, Coll. Vol. 10, p.511 (2004).

Sources

Troubleshooting & Optimization

Preventing N-O bond cleavage during palladium-catalyzed coupling

Author: BenchChem Technical Support Team. Date: February 2026

The Heterocycle Integrity Hub: N-O Bond Preservation in Pd-Catalysis

Status: Active Ticket ID: NO-BOND-SAVE-2026 Subject: Preventing Isoxazole/Oxadiazole Ring Opening During Cross-Coupling

Diagnostic Phase: Identify the Failure Mode

Before altering the catalyst system, you must determine how the ring is opening. N-O bonds in heterocycles (isoxazoles, 1,2,4-oxadiazoles, anthranils) are chemically fragile (


 50-60 kcal/mol) and susceptible to two distinct failure modes during cross-coupling.
Failure ModeMechanismSymptom (LCMS/NMR)
Type A: Pd-Mediated Insertion Pd(0) undergoes oxidative addition into the N-O bond instead of (or after) the C-X bond.Formation of enaminoketones , nitriles , or rearranged isomers. Often occurs when the C-X bond is sterically hindered or the halide is unreactive (e.g., Ar-Cl).
Type B: Base-Mediated Cleavage Nucleophilic attack or deprotonation by the base leads to fragmentation.Ring opening occurs even in the absence of Pd. Common with 1,2-benzisoxazoles or C3-unsubstituted isoxazoles.

Diagnostic Test: Run a "blank" reaction (Standard conditions + Base + Substrate, NO Catalyst ).

  • If ring opens: Go to Module 2 (Base Strategy).

  • If ring stays intact: Go to Module 1 (Catalyst Strategy).

Module 1: The Catalyst Strategy (Type A Failure)

The Core Problem: Kinetic Competition. The Pd(0) species faces a choice: insert into the strong C-X bond (desired) or the weak N-O bond (undesired). To save the ring, you must accelerate Path A (C-X insertion) and Path C (Reductive Elimination) so that Path B (N-O insertion) never has time to occur.

The Solution: Steric Bulk & Precatalysts

Do not use simple Pd salts (


) or standard bis-phosphines (

,

). These generate "naked" Pd(0) species with long residence times, increasing the probability of N-O coordination and cleavage.

Recommended Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands).[1]

  • Why? Their immense steric bulk forces the Pd into a mono-ligated species (

    
    ), which is exponentially more reactive toward C-X oxidative addition. They also accelerate reductive elimination, ejecting the product before the Pd can "chew" on the N-O bond.
    

Top Tier Recommendations:

  • XPhos: The gold standard for general stability.

  • SPhos: Excellent for high yields, though sometimes less sterically protecting than XPhos.

  • Ad-BippyPhos: For extremely difficult cases where bulky alkyl groups are needed.

The Precatalyst Imperative: Stop using


. The dibenzylideneacetone (dba) ligand can stabilize Pd nanoparticles that are notorious for heterogeneous N-O reduction.
  • Switch to: Pd-G4 Precatalysts (e.g., XPhos Pd G4). These release the active

    
     species immediately upon deprotonation, ensuring the reaction starts fast and stays homogeneous.
    

Module 2: The Base & Solvent Matrix (Type B Failure)

If your diagnostic test showed base instability, you must move down the pKa ladder.

BasepKa (conj. acid)Risk LevelRecommendation
NaOtBu / KOtBu ~17CRITICAL Avoid. Causes rapid deprotonation of isoxazole C-H and nucleophilic ring opening.
Cs2CO3 ~10.3High Use only if necessary for difficult couplings. Anhydrous only.
K3PO4 ~12Moderate Standard Choice. Use anhydrously to prevent hydroxide formation.
K2CO3 ~10.3Low Safe Mode. Often the best balance of reactivity and safety.
KF / CsF N/AMinimal Use for highly sensitive substrates (requires aryl triflates or activated halides).

Solvent Rule: Water is a nucleophile that assists ring opening. Switch from Dioxane/H2O mixtures to Anhydrous Toluene or Anhydrous THF .

Visualizing the Pathway

The following diagram illustrates the kinetic competition. Your goal is to maximize the green arrows (Path A & C) and block the red arrow (Path B).

Pd_Competition Pd0 Active Catalyst [L-Pd(0)] OxAdd_CX Path A: C-X Oxidative Addition (Fast with Bulky Ligands) Pd0->OxAdd_CX Preferred OxAdd_NO Path B: N-O Oxidative Addition (Undesired Ring Opening) Pd0->OxAdd_NO Competition Substrate Substrate (Ar-X + Isoxazole) Substrate->Pd0 Pd_II_CX Pd(II)-Ar-X Intermediate OxAdd_CX->Pd_II_CX Pd_II_NO Pd(II)-N-O Metallacycle OxAdd_NO->Pd_II_NO TransMet Transmetallation (Boronic Acid) Pd_II_CX->TransMet Dead Decomposed (Nitrile/Enaminoketone) Pd_II_NO->Dead RedElim Path C: Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Coupled Product (Intact Ring) RedElim->Product

Caption: Kinetic competition between desired C-X coupling (Green) and N-O cleavage (Red). Bulky ligands accelerate Path A.

"Safe Mode" Protocol: Suzuki-Miyaura Coupling

Applicability: For isoxazoles, oxadiazoles, or pyridine N-oxides undergoing coupling with Aryl Bromides/Chlorides.

Reagents:

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base:

    
     (2.0 equiv, finely ground, anhydrous)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

  • Temperature: 60°C - 80°C (Do not exceed 100°C unless necessary)

Step-by-Step:

  • Charge Solids: In a glovebox or under active

    
     flow, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), 
    
    
    
    (2.0 equiv), and XPhos Pd G4 (0.02 equiv) to a reaction vial.
  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to halide).

  • Degas: Sparge with Argon/Nitrogen for 5 minutes. Oxygen promotes ligand oxidation, which slows the reaction and allows N-O cleavage to compete.

  • Heat: Seal and heat to 60°C. Monitor by LCMS at 1 hour.

    • Note: If conversion is slow, increase T to 80°C. Avoid jumping straight to 100°C.

  • Workup: Cool to RT. Filter through Celite (to remove Pd residues). Concentrate and purify.

Troubleshooting FAQ

Q: My isoxazole turned into a nitrile (R-CN). What happened? A: This is a classic "reductive ring opening." The Pd(0) inserted into the N-O bond, followed by


-elimination.
  • Fix: Your reaction is too slow. Switch to a more active catalyst (e.g., Ad-BippyPhos or XPhos ) to speed up the C-C bond formation. Lower the temperature.

Q: I see the product, but the yield is low and the mixture is black. A: Catalyst decomposition (Pd black formation). "Naked" Pd nanoparticles are heterogeneous catalysts that are excellent at reducing N-O bonds (like hydrogenation catalysts).

  • Fix: Use Pd-G4 precatalysts to keep the Pd homogeneous. Add 1-2 mol% of free ligand (e.g., XPhos) to stabilize the metal.

Q: Can I use microwave heating? A: Proceed with caution. While microwaves speed up C-C coupling, the high localized temperatures often trigger the thermal decomposition of the N-O bond (N-O bond dissociation energy is low). Conventional heating at lower temperatures (60-80°C) is safer for these scaffolds.

References

  • Buchwald Ligands & Precatalysts

    • Title: Buchwald Ligands and Precatalysts[2][3]

    • Source: Sigma-Aldrich / Merck
  • Isoxazole Ring Opening Mechanism

    • Title: Reductive ring opening of isoxazoles with Mo(CO)
    • Source: RSC Publishing[4]

    • URL:[Link][5]

  • General Heterocycle Stability in Coupling

    • Title: Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles[6]

    • Source: Benchchem[7]

  • Ligand Effects on Chemoselectivity

    • Title: Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling[2][3][5][8][9][10]

    • Source: Organic Chemistry Frontiers
    • URL:[Link]

Sources

Improving yield of N-alkylation of O-methylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of O-Methylhydroxylamine

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Subject: Optimization of Yield and Selectivity in


-Alkylation of Methoxyamine (

)[1]

Introduction: The "Ambident" Challenge

Welcome to the Alkoxyamine Synthesis Support Hub. You are likely here because the direct reaction of alkyl halides with O-methylhydroxylamine (methoxyamine) is yielding mixtures of mono- (


) and di-alkylated (

) products, or you are struggling with the volatility of the reagents.

This guide treats your synthesis as a troubleshooting ticket. We will move from "Quick Fixes" to "Root Cause Solutions" (Process Redesign).

Module 1: Troubleshooting Direct Alkylation ( )

User Report: "I am reacting O-methylhydroxylamine hydrochloride with an alkyl bromide. I see significant dialkylation and low yields of the secondary amine."

The Root Cause: The Nucleophilicity Trap

Once O-methylhydroxylamine is mono-alkylated to form


, the electron-donating alkyl group (

) increases the electron density on the nitrogen via the inductive effect (+I).[1] This makes the product more nucleophilic than the starting material.[1] Consequently, the product competes for the remaining alkyl halide, leading to over-alkylation.[1]
Protocol Adjustment: The "Flood" Strategy

To favor mono-alkylation in an


 regime, you must statistically disadvantage the product from encountering the alkyl halide.[1]

Optimized Protocol:

  • Stoichiometry: Use 5–10 equivalents of O-methylhydroxylamine (free base) relative to the alkyl halide.

  • Base Selection: If starting with the HCl salt (

    
    ), use a non-nucleophilic base (e.g., DIPEA or 
    
    
    
    ) to liberate the free amine in situ.[1]
  • Addition Order: Add the alkyl halide dropwise to a stirring solution of the excess amine. Never add the amine to the halide.[1]

Data: Stoichiometry vs. Selectivity

Equivalent of

Mono-alkylated Yield (%)Di-alkylated (Impurity)Comment
1.0 eq35-45%30-40%Statistical mixture; difficult separation.[1]
2.5 eq60-70%15-20%Improved, but purification still required.
5.0+ eq >85% <5% Recommended. Excess amine is recoverable.[1]

Module 2: The "Gold Standard" – Reductive Amination

User Report: "Direct alkylation is too messy. I need a cleaner route with higher atom economy."

The Solution: Switch mechanisms. Instead of displacing a leaving group (


), condense the amine with a carbonyl (Aldehyde/Ketone) to form an oxime ether, then reduce it.[1] This pathway prevents over-alkylation because the intermediate oxime ether (

) is not nucleophilic.[1]
Step-by-Step Protocol (Reductive Alkylation)

Phase A: Oxime Ether Formation

  • Reagents: Aldehyde/Ketone (1.0 eq),

    
     (1.1 eq), Pyridine or NaOAc (1.2 eq).
    
  • Solvent: Ethanol or Methanol (

    
    ).[1]
    
  • Conditions: Stir at RT for 1–4 hours. Monitor by TLC (Oxime ethers are usually stable and distinct).[1]

  • Checkpoint: Isolate the oxime ether if possible.[1] This purification step removes unreacted reagents before the reduction.[1]

Phase B: Selective Reduction Note: Standard catalytic hydrogenation (


) often cleaves the N-O bond.[1] Use hydride reagents.[1][2][3][4][5]
  • Reagent: Sodium Cyanoborohydride (

    
    ) or Pyridine-Borane complex (
    
    
    
    ).[1]
    • Why? These are stable at pH 4–5, which is necessary to protonate the imine/oxime for reduction.[1]

  • Procedure:

    • Dissolve Oxime Ether in MeOH.[1]

    • Add 2 drops of Methyl Orange indicator.[1]

    • Add

      
       (2.0 eq).[1]
      
    • Add HCl/MeOH dropwise to maintain a "pink" color (pH ~3-4).[1]

    • Caution: Do not let pH drop too low, or hydrolysis occurs.[1]

  • Workup: Basify to pH >10 with NaOH, extract with DCM.

Module 3: Visualizing the Decision Process

The following logic flow helps you decide which synthetic route matches your substrate.

N_Alkylation_Logic Start Start: N-Alkylation of CH3ONH2 Substrate_Q What is your Alkyl Source? Start->Substrate_Q Alkyl_Halide Alkyl Halide (R-X) Substrate_Q->Alkyl_Halide Carbonyl Aldehyde/Ketone (R=O) Substrate_Q->Carbonyl Direct_Alk Direct SN2 Reaction Alkyl_Halide->Direct_Alk Reductive Reductive Amination Carbonyl->Reductive OverAlk_Check Risk: Over-Alkylation Direct_Alk->OverAlk_Check Solution_Red Protocol: Oxime Formation -> Borane Reduction Reductive->Solution_Red High Yield Route Solution_SN2 Protocol: Use 5-10 eq. Amine + Slow Addition of R-X OverAlk_Check->Solution_SN2 Mitigation

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and risk tolerance.

Module 4: Isolation & Stability FAQs

Q: My product is volatile. How do I remove the solvent without losing the amine? A:


-alkyl-O-methylhydroxylamines (especially low MW ones) are volatile oils.[1]
  • The Fix: Do not evaporate to dryness as a free base.[1] After extraction, add 1.0 eq of HCl (in dioxane or ether) to the organic layer to precipitate the Hydrochloride Salt .[1] The salt is non-volatile, stable, and easy to filter.[1]

Q: Can I use catalytic hydrogenation (


) for the reductive amination? 
A: Proceed with extreme caution.  The N-O bond is labile under standard hydrogenation conditions.[1] You risk cleaving the molecule to form the primary amine (

) and methanol.[1] Hydride reductions (

,

with Lewis Acids) are chemoselective for the C=N bond while preserving the N-O bond.[1]

Q: I need to add an Aryl group, not an Alkyl group. A:


 chemistry and reductive amination will not work for Aryl groups. You must use Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) .[1]
  • Catalyst System:

    
     + BINAP or Xantphos.[1]
    
  • Base:

    
     or 
    
    
    
    .[1]
  • Reference: This method avoids the formation of benzofurans which can occur with O-arylation side reactions.[1]

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[1][2][3]

  • Prevention of Over-Alkylation: "Avoiding Over-alkylation." ACS GCI Pharmaceutical Roundtable Reagent Guides, 2026.[1]

  • Synthesis of N-alkoxyamines: "Synthesis of N-alkyl-O-methylhydroxylamines." Organic Chemistry Portal.

  • Physical Properties & Handling: "Methoxyamine Hydrochloride Product Guide." PubChem, National Library of Medicine.[1]

Sources

Minimizing over-alkylation side products in N-benzylhydroxylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Over-Alkylation Side Products

Welcome to the technical support center for N-benzylhydroxylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with selectivity, particularly the formation of the common over-alkylation byproduct, N,N-dibenzylhydroxylamine. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction, improve yield, and ensure the purity of your target compound.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: I'm observing a significant amount of N,N-dibenzylhydroxylamine in my final product. What are the primary causes and how can I fix this?

Answer: The formation of N,N-dibenzylhydroxylamine is a classic competitive reaction pathway where the desired mono-alkylated product, being nucleophilic, reacts again with the benzylating agent. This is a frequent issue in direct alkylation methods.[1][2] The key to minimizing this side product lies in controlling the reaction kinetics to favor the initial N-alkylation of hydroxylamine.

Here are the primary factors and their solutions:

  • Sub-optimal Stoichiometry: The most common cause is an insufficient excess of hydroxylamine. If the concentration of N-benzylhydroxylamine becomes significant relative to the starting hydroxylamine, it will begin to compete for the benzylating agent.

    • Solution: Increase the molar ratio of hydroxylamine (or its salt) to the benzylating agent (e.g., benzyl chloride). Ratios of 4 equivalents of hydroxylamine hydrochloride to 1 equivalent of benzyl chloride have been shown to be effective in suppressing di-alkylation.[3]

  • Elevated Reaction Temperature: Higher temperatures increase the rate of both alkylation steps but can disproportionately favor the second alkylation, leading to more byproduct.

    • Solution: Conduct the reaction at a lower temperature. For the reaction of benzyl chloride with hydroxylamine, maintaining a temperature between 10–20°C during base addition and the initial reaction phase is critical.[3]

  • Inefficient Mixing or Slow Addition: Poor mixing or adding the benzylating agent too quickly can create localized areas of high concentration, promoting the secondary alkylation of the product before it can diffuse away.

    • Solution: Ensure vigorous stirring throughout the reaction. Add the benzylating agent slowly and controllably, ideally dropwise or via a syringe pump, to maintain a low, steady concentration.

  • Reaction Environment (Batch vs. Continuous Flow): In a traditional batch reactor, the concentration of the desired N-benzylhydroxylamine product builds up over time, increasing the probability of a second alkylation.

    • Solution: Consider adopting a continuous flow synthesis setup. Microreactors offer superior control over mixing, heat transfer, and residence time.[3] This method keeps the concentration of the mono-alkylated product low at any given point, significantly reducing the formation of di-substituted impurities to as low as 0.15% after purification.[3][4]

Question 2: My overall yield is low, even after adjusting conditions to reduce over-alkylation. What else could be going wrong?

Answer: Low yield can stem from several factors beyond over-alkylation, including decomposition of reactants or products and inefficient workup.

  • Hydroxylamine Instability: Free hydroxylamine can be unstable, especially at elevated temperatures or non-optimal pH, leading to decomposition.[3]

    • Solution: Prepare the free hydroxylamine solution from its more stable hydrochloride salt in situ at a controlled low temperature (e.g., 10-20°C).[3] Use stabilizers if storing hydroxylamine solutions for extended periods.[5][6]

  • Inefficient Extraction: N-benzylhydroxylamine and its hydrochloride salt have specific solubilities. An improper workup procedure can lead to significant product loss.

    • Solution: Carefully control the pH during extraction. To extract the free base (N-benzylhydroxylamine), adjust the aqueous layer to a pH > 9.[7][8] To isolate the hydrochloride salt, the product is often extracted into an organic solvent like ethyl acetate after adjusting the pH to 4-5.[3] Ensure the aqueous phase is saturated with a salt like NaCl to decrease the solubility of the product and improve extraction efficiency into the organic layer.[7]

  • Alternative Reaction Pathways: Depending on the starting materials, other side reactions may occur. For instance, if starting from benzaldehyde oxime, incomplete reduction can leave starting material, and over-reduction can lead to other species.

    • Solution: If using an alternative route, ensure the purity of your starting materials and optimize the specific conditions for that transformation. For example, in the reduction of benzaldehyde oxime, the choice of reducing agent (e.g., NaBH3CN) and careful pH control are critical for success.[2][7]

Question 3: I'm struggling to separate the N,N-dibenzylhydroxylamine from my desired product. What are the best purification strategies?

Answer: Separating these two closely related compounds can be challenging. The most effective methods exploit the differences in their physical properties, particularly their basicity and crystallinity.

  • Purification via Hydrochloride Salt: The most common and effective method is to isolate the product as its hydrochloride salt. N-benzylhydroxylamine hydrochloride is a stable, white crystalline solid that can be purified by recrystallization.[9] The di-benzylated byproduct is less basic and may not precipitate as readily under the same conditions.

    • Protocol: After the initial workup and extraction, pass dry HCl gas through the organic solution (e.g., dichloromethane or MTBE) or add an HCl-methanol solution to precipitate the N-benzylhydroxylamine hydrochloride.[1][7] The resulting solid can then be collected by filtration and recrystallized from a suitable solvent system, such as methanol and diethyl ether.[9]

  • Column Chromatography: While less ideal for large-scale production, silica gel chromatography can be used to separate the free bases. The polarity difference between the mono- and di-substituted products is usually sufficient for separation.

    • Technique: After extracting the free bases, concentrate the organic layer and purify using a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of over-alkylation in this synthesis?

A: The mechanism involves a sequential nucleophilic substitution (S_N2) reaction.

  • First Alkylation (Desired): The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbon of the benzylating agent (e.g., benzyl chloride) to form N-benzylhydroxylamine.

  • Second Alkylation (Undesired): The product, N-benzylhydroxylamine (C₆H₅CH₂NHOH), still possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. It can then compete with the remaining hydroxylamine to attack a second molecule of the benzylating agent, yielding the over-alkylated side product, N,N-dibenzylhydroxylamine.

This competitive reaction is visually represented in the diagram below.

G cluster_products Reaction Pathway NH2OH Hydroxylamine (NH₂OH) Mono N-Benzylhydroxylamine (Desired Product) NH2OH->Mono + Bn-Cl (Step 1) BnCl Benzyl Chloride (Bn-Cl) Di N,N-Dibenzylhydroxylamine (Side Product) Mono->Di + Bn-Cl (Step 2 - Over-alkylation) BnCl2 Benzyl Chloride (Bn-Cl)

Fig 1. Reaction pathway showing desired mono-alkylation and undesired over-alkylation.

Q: Are there alternative synthesis routes that inherently avoid over-alkylation?

A: Yes. If direct alkylation proves too problematic, several alternative methods can provide high yields of the desired product without the risk of over-alkylation.

  • Oxidation of Dibenzylamine: This is a highly effective two-step industrial method. Inexpensive dibenzylamine is first oxidized (e.g., with H₂O₂ and a Na₂WO₄ catalyst) to form an intermediate nitrone (C-phenyl-N-benzylnitrone).[1][9] This nitrone is then hydrolyzed with acid to yield N-benzylhydroxylamine hydrochloride in high purity and good overall yield.[9]

  • Reduction of Benzaldehyde Oxime: Benzaldehyde can be condensed with hydroxylamine to form benzaldehyde oxime. Subsequent reduction of the oxime yields N-benzylhydroxylamine.[3][7] However, this route often requires costly reducing agents like sodium cyanoborohydride (NaBH₃CN), which can limit its large-scale applicability.[1][3]

Q: How does the choice of base and solvent impact the reaction?

A: The base is crucial for deprotonating hydroxylamine hydrochloride (NH₂OH·HCl) to the free, nucleophilic hydroxylamine. Strong bases like sodium hydroxide are commonly used.[3] The amount of base must be carefully controlled to avoid creating overly harsh conditions that could degrade the reactants. The solvent system, typically a mixture of methanol and water, is chosen to ensure the solubility of both the inorganic salt (hydroxylamine hydrochloride) and the organic reactant (benzyl chloride).[3]

Optimized Protocol: Continuous Flow Synthesis of N-Benzylhydroxylamine HCl

This protocol is based on an optimized process designed to minimize side products and enhance safety and scalability.[3]

G start Start prepA Prepare Solution A: 0.5 M Benzyl Chloride in Methanol start->prepA prepB Prepare Solution B: 2.0 M Hydroxylamine (from NH₂OH·HCl + NaOH) in 8:2 Methanol/Water start->prepB setup Set up Microreactor System (Pumps, Reactor, Back-Pressure Regulator) Set Temperature to 70°C prepA->setup prepB->setup react Pump Solutions A & B into Reactor (Flow Rate Ratio A:B = 4:1) Residence Time ~15 min setup->react post_rxn Collect Reaction Mixture Cool to Room Temperature react->post_rxn acidify Adjust pH to 4-5 with 10% HCl post_rxn->acidify distill Recover Methanol via Reduced Pressure Distillation acidify->distill extract Add Water & Extract Product with Ethyl Acetate (3x) distill->extract dry Combine Organic Phases Dry with Anhydrous Na₂SO₄ extract->dry concentrate Concentrate to Obtain Crude Product dry->concentrate purify Recrystallize from Methanol/Diethyl Ether concentrate->purify end Obtain Pure N-Benzylhydroxylamine·HCl purify->end

Fig 2. Workflow for optimized continuous flow synthesis.

1. Preparation of Reagent Solutions:

  • Solution A (0.5 M Benzyl Chloride): Add 63 g of benzyl chloride to a beaker and add methanol to a final volume of 1000 mL.

  • Solution B (2.0 M Hydroxylamine): In a beaker, combine 800 mL of methanol and 200 mL of water. While stirring, add 139 g of hydroxylamine hydrochloride. In an ice water bath, slowly add 80 g of sodium hydroxide, ensuring the internal temperature does not exceed 20°C. Stir for 30 minutes and filter to remove the precipitated sodium chloride.

2. Reaction Setup:

  • Assemble a continuous flow microreactor system.

  • Set the reactor temperature to 70°C.

3. Reaction Execution:

  • Pump Solution A and Solution B into the reactor at a flow rate ratio that achieves a 4:1 molar excess of hydroxylamine to benzyl chloride.

  • Adjust the total flow rate to achieve the desired residence time for the reaction to go to completion.

4. Workup and Purification:

  • Collect the reaction mixture and cool it to room temperature.

  • Adjust the pH to 4–5 using 10% hydrochloric acid.

  • Recover the methanol solvent via distillation under reduced pressure.

  • To the resulting solid, add 200 mL of water and extract three times with 200 mL of ethyl acetate.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude N-benzylhydroxylamine hydrochloride by recrystallization (e.g., from hot methanol followed by cooling and addition of diethyl ether).[3][9]

Data Summary: Impact of Key Parameters on Selectivity
ParameterConditionEffect on Over-alkylationRationaleReference
Stoichiometry High excess of NH₂OH (e.g., ≥ 4 eq.)Decreased Increases the statistical probability of the benzylating agent reacting with NH₂OH instead of the mono-alkylated product.[3]
Low excess of NH₂OH (< 2 eq.)Increased The concentration of the N-benzylhydroxylamine product becomes competitive with the remaining NH₂OH.
Temperature Low (e.g., 10-20°C)Decreased Slows the rate of the second alkylation, improving selectivity for the mono-alkylated product.[3]
High (e.g., > 70°C in batch)Increased Accelerates both reaction rates, but often disproportionately favors the formation of the di-substituted byproduct.[3]
Reaction Type Continuous FlowSignificantly Decreased Maintains a low instantaneous concentration of the product, minimizing its opportunity to react further. Allows for precise control.[3][4]
Batch ReactionHigher Potential Product concentration increases over the course of the reaction, leading to a higher probability of over-alkylation.
Alternative Route Oxidation of DibenzylamineEliminated The synthesis pathway does not involve the direct alkylation of hydroxylamine, thus avoiding the competitive reaction.[1][9]
References
  • Chen, X., Chen, K., Cai, G., & Yang, H. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

  • Chen, X., et al. (2023). Synthesis routes of N-benzylhydroxylamine hydrochloride. ResearchGate. [Link]

  • Google Patents. (2015). CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride.
  • ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]

  • Google Patents. (2009).
  • Bonaccorsi, F., & Giorgi, G. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications, 27(9), 1579-1583. [Link]

  • Sourcing Captain. (2026). Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. [Link]

  • Al-Hiari, Y. M., et al. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 5(2), 225-230. [Link]

  • Google Patents. (1998).
  • Becerra-Herrera, R., et al. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(10). [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. [Link]

  • Cardiff University. (n.d.). NEW CHEMISTRY OF HYDROXYLA MINES. ORCA. [Link]

  • ETH Zürich. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. [Link]

  • Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). [Link]

  • European Patent Office. (2003). Preparation and purification of hydroxylamine stabilizers - EP 1431276 A1. [Link]

Sources

Stability of 4-bromobenzyl protecting groups under basic hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromobenzyl (PBB) Ether Dynamics

Ticket ID: PBB-PROTO-001 Subject: Stability of 4-Bromobenzyl Protecting Groups Under Basic Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The PBB Architecture

You are likely employing the 4-bromobenzyl (PBB) group because you require the robustness of a benzyl ether but with a "safety handle" (the bromine atom) for orthogonal deprotection or X-ray crystallographic phasing.

Unlike the p-methoxybenzyl (PMB) group, which is acid-labile due to the electron-donating methoxy group stabilizing the benzylic carbocation, the PBB group contains an electron-withdrawing bromine. This makes the PBB ether significantly more stable to acid than PMB, while retaining the alkali-stability characteristic of standard benzyl ethers.

This guide addresses the specific concern of basic hydrolysis (e.g., saponification of esters) in the presence of PBB ethers.

Module 1: Core Stability Profile (Basic Hydrolysis)

User Question: I need to hydrolyze a methyl ester to a carboxylic acid using LiOH or NaOH. Will my 4-bromobenzyl ether survive?

Technical Answer: Yes. The 4-bromobenzyl ether is chemically inert to standard aqueous basic hydrolysis conditions (


).

The Mechanistic Logic:

  • Nucleophilic Attack: Hydroxide ions (

    
    ) attack electrophilic carbonyl carbons (esters). They do not attack the benzylic carbon of a PBB ether because the 
    
    
    
    bond is not sufficiently polarized to accept a hard nucleophile like hydroxide via
    
    
    , and the aromatic ring prevents
    
    
    pathways under basic conditions.
  • Electronic Effect: While the Bromine atom is electron-withdrawing (inductive effect,

    
    ), it does not activate the ring sufficiently to allow Nucleophilic Aromatic Substitution (
    
    
    
    ) by hydroxide, which typically requires strong electron-withdrawing groups (like
    
    
    ) in the ortho/para positions.

Stability Data Matrix:

ReagentConditionsPBB StabilityRisk Factor
LiOH / NaOH THF/H2O, 0°C to RTExcellent None
KOH MeOH, Reflux (2h)Excellent Low
K2CO3 MeOH, RTExcellent None
NaH DMF, 0°CGood Moderate (Benzyne risk only at high T)
t-BuLi THF, -78°CPOOR Critical (Lithium-Halogen Exchange)

Module 2: Troubleshooting Unexpected Cleavage

User Question: My PBB group fell off (or decomposed) during a basic step. What went wrong?

If you observe loss of the PBB group under basic conditions, it is rarely due to the base itself. It is almost always due to a "Hidden Variable" in your reaction matrix.

Root Cause Analysis 1: Transition Metal Contamination

If your reaction mixture contains trace Palladium (Pd) (e.g., from a previous Suzuki or Sonogashira coupling) and you heat it in base, you risk oxidative addition into the


 bond.
  • Mechanism: Pd(0) inserts into the Ar-Br bond. In the presence of base (hydroxide/alkoxide), this can lead to hydrodehalogenation (replacing Br with H) or complex mixtures, effectively destroying the "tag" or altering the protecting group to a simple Benzyl group, which might confuse NMR analysis.

Root Cause Analysis 2: Lithium-Halogen Exchange

If "basic conditions" implies the use of organolithiums (e.g., LDA, n-BuLi) rather than aqueous hydroxide:

  • Mechanism: The bromine atom is a "soft" handle. Alkyllithiums will rapidly perform a Lithium-Halogen exchange, generating a phenyllithium species which will then quench (replacing Br with H) or react with electrophiles, destroying the PBB integrity.

Root Cause Analysis 3: The "Benzyne" Pathway

Using extremely strong amide bases (NaNH2, KHMDS) at high temperatures can trigger elimination of HBr to form a benzyne intermediate, leading to polymerization or messy substitution products.

Module 3: Visualization of Reactivity

The following diagram illustrates the decision pathways for PBB stability.

PBB_Stability PBB 4-Bromobenzyl Ether (PBB) Base_Cond Condition: Basic Hydrolysis PBB->Base_Cond Reagent_Type Reagent Class? Base_Cond->Reagent_Type Aqueous_Base Aqueous/Alc. Base (LiOH, NaOH, KOH) Reagent_Type->Aqueous_Base Standard Organolithium Organolithium (n-BuLi, t-BuLi) Reagent_Type->Organolithium Strong Nucleophile Pd_Contam Trace Pd(0) + Heat Reagent_Type->Pd_Contam Contaminant Result_Stable STABLE (Ester Hydrolysis Only) Aqueous_Base->Result_Stable Result_Exchange UNSTABLE (Li-Halogen Exchange) Organolithium->Result_Exchange Result_Dehalo UNSTABLE (Dehalogenation/Coupling) Pd_Contam->Result_Dehalo

Caption: Decision tree illustrating the stability of PBB ethers. Note that instability arises not from hydroxide attack, but from metal-catalyzed or lithiation side-reactions.

Module 4: Validated Experimental Protocols

Protocol A: Selective Saponification in the Presence of PBB

Objective: Hydrolyze a methyl ester without affecting the 4-bromobenzyl ether.

  • Dissolution: Dissolve the substrate (1.0 equiv) in THF:MeOH:Water (3:1:1 ratio). The THF ensures the lipophilic PBB substrate remains in solution.

  • Reagent Addition: Add LiOH·H2O (2.5 equiv) at 0°C.

  • Reaction: Allow to warm to Room Temperature (23°C). Monitor by TLC.[1]

    • Checkpoint: PBB ethers are stable to TLC silica.

  • Quench: Acidify carefully with 1M HCl to pH 3-4.

    • Note: Do not use concentrated HCl with prolonged heating, or you risk acid-catalyzed cleavage (though PBB is resistant, it is not immortal).

  • Extraction: Extract with EtOAc. The PBB group will remain intact.

Protocol B: Orthogonal Removal of PBB (When you WANT it off)

Objective: Remove PBB without affecting other benzyl groups or esters. Note: Standard Hydrogenolysis (H2, Pd/C) often removes PBB, but can be slow or result in debromination first. The method below is specific for PBB.

Method: Lewis Acid Cleavage

  • Setup: Dissolve substrate in anhydrous DCM under Argon at -78°C.

  • Reagent: Add Boron Trichloride (

    
    ) or Boron Tribromide (
    
    
    
    ) (1.1 equiv).
    • Warning: This will also cleave methyl esters. If esters must be preserved, use DDQ (oxidative cleavage), though PBB reacts slower with DDQ than PMB does.

    • Alternative: For strict orthogonality to esters, Pd-catalyzed amination followed by acid hydrolysis can be used to convert the Aryl-Br to an acid-labile amine, rendering it cleavable (a "safety-catch" strategy).

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.

  • Organic Chemistry Portal. Benzyl Ethers Stability and Cleavage.[Link]

Sources

Handling volatile vs non-volatile N-alkoxyamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Alkoxyamine Derivatives. This guide, curated by Senior Application Scientists, provides in-depth technical assistance for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and FAQs designed to address specific challenges encountered during the handling and application of both volatile and non-volatile N-alkoxyamine derivatives.

Part 1: General Handling and Storage

This section addresses common questions regarding the fundamental handling and storage procedures for N-alkoxyamine derivatives, categorized by their volatility.

Volatile N-Alkoxyamine Derivatives

Question: I'm working with a low molecular weight N-alkoxyamine derivative and I'm concerned about its volatility. What are the best practices for weighing and transferring it to my reaction?

Answer: Handling volatile N-alkoxyamine derivatives requires techniques that minimize evaporation to ensure accurate measurements and prevent exposure.[1][2]

Weighing:

  • Use a sealed container: When weighing a volatile liquid, use a vessel that can be securely sealed, such as a vial with a septum-lined cap or a small flask with a ground glass stopper.[3][4]

  • Tare the sealed container: Place the sealed, empty container on the analytical balance and press the tare button.

  • Transfer away from the balance: Remove the container from the balance before adding the volatile liquid. This prevents spills on the sensitive equipment.

  • Quick transfer and sealing: Add the desired amount of the N-alkoxyamine derivative to the container and immediately seal it.

  • Re-weigh the sealed container: Place the sealed container back on the balance to obtain the accurate weight of the liquid. The gradual drop in mass that is often seen when weighing volatile liquids will be prevented.[1]

Transferring to a Reaction:

  • Inert atmosphere is key: Many N-alkoxyamine derivatives, especially those used as initiators in controlled radical polymerizations, are sensitive to air and moisture.[5][6] Therefore, transfers should be performed under an inert atmosphere of nitrogen or argon using a Schlenk line or in a glove box.[6][7]

  • Syringe transfer technique:

    • Ensure your reaction flask is under a positive pressure of inert gas.

    • Use a clean, dry, gas-tight syringe with a needle.

    • Pierce the septum of your N-alkoxyamine vial with the needle and withdraw a slightly larger volume than needed.

    • Invert the syringe and push the plunger to expel any gas bubbles, adjusting to the precise volume.

    • To minimize dripping due to vapor pressure, it is good practice to draw a small amount of inert gas (a "nitrogen buffer") into the syringe after measuring the liquid.[8]

    • Quickly transfer the syringe to your reaction flask, pierce the septum, and inject the liquid.

Question: My volatile N-alkoxyamine seems to be degrading upon storage. What are the optimal storage conditions?

Answer: The stability of N-alkoxyamines is highly dependent on their structure and the storage conditions. The relatively weak C-O bond can undergo homolysis, especially when exposed to heat or light.[9][10]

Parameter Recommendation Rationale
Temperature Store at low temperatures (typically 2-8°C or below).[2][9]Reduces the rate of thermal decomposition (homolysis) of the labile C-O bond.
Atmosphere Store under an inert atmosphere (nitrogen or argon).Prevents potential oxidation reactions.
Light Store in an amber vial or in the dark.Protects against photochemical decomposition.
Container Use a tightly sealed container with a secure cap (e.g., a vial with a PTFE-lined cap).Prevents evaporation and contamination.
Non-Volatile N-Alkoxyamine Derivatives

Question: I have a solid, non-volatile N-alkoxyamine derivative. Are there any special considerations for handling and storing it?

Answer: While non-volatile derivatives are generally easier to handle than their volatile counterparts, proper procedures are still crucial for maintaining their integrity.

Handling:

  • Weighing: Weigh the solid using a clean, dry spatula on weighing paper or directly into a weighing boat. Transfer the solid to your reaction vessel. A powder funnel can be useful for transferring to narrow-necked flasks.[11]

  • Static electricity: Be mindful of static electricity, which can cause the fine powder to disperse. Anti-static guns or placing the balance on an anti-static mat can be helpful.

  • Air sensitivity: Even though the compound is non-volatile, it may still be air-sensitive. If so, perform weighing and transfers inside a glove box.[6][12]

Storage: Similar to volatile derivatives, non-volatile N-alkoxyamines should be stored in a cool, dark place in a tightly sealed container to prevent degradation.[9]

Part 2: Troubleshooting Experimental Issues

This section focuses on resolving specific problems that may arise during experiments involving N-alkoxyamine derivatives, particularly in the context of Nitroxide-Mediated Polymerization (NMP).

Nitroxide-Mediated Polymerization (NMP)

Question: My NMP reaction is not initiating, or the polymerization is extremely slow. What could be the cause?

Answer: A lack of initiation or slow polymerization in NMP can stem from several factors related to the N-alkoxyamine initiator, the reaction conditions, or the monomer.

  • Initiator Inefficiency: Not all radicals generated from the initiator successfully start a polymer chain.[13] This can be due to side reactions or recombination within the solvent cage.[13] The initiator efficiency factor, f, is typically between 0.3 and 0.8.[13]

  • Incorrect N-Alkoxyamine for the Monomer: The stability of the C-O bond in the alkoxyamine is critical.[9] For example, TEMPO-based alkoxyamines are effective for styrene polymerization but are often too stable (i.e., have a high C-O bond dissociation energy) to effectively initiate the polymerization of acrylates at typical reaction temperatures.[14] For monomers like acrylates, more sterically hindered nitroxides that form a more labile C-O bond are required.[14]

  • Low Temperature: The homolysis of the C-O bond is a temperature-dependent process. If the reaction temperature is too low, the rate of dissociation will be insufficient to generate enough active radicals to sustain polymerization.[15]

  • Inhibitors: The monomer may contain inhibitors that quench the radicals. Ensure your monomer is purified to remove any added inhibitors before use.

Troubleshooting Steps:

  • Verify Initiator-Monomer Compatibility: Consult the literature to ensure you are using an appropriate N-alkoxyamine for your specific monomer.

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 5-10°C to promote the homolysis of the C-O bond.

  • Purify the Monomer: Pass the monomer through a column of basic alumina to remove inhibitors.

  • Degas Thoroughly: Oxygen is a radical scavenger and will inhibit polymerization. Ensure your reaction mixture is thoroughly degassed via several freeze-pump-thaw cycles or by sparging with an inert gas.

Question: The molecular weight of my polymer is much higher than predicted, and the dispersity (Đ) is broad. What is happening?

Answer: This is a classic sign of poor control over the polymerization, which can be attributed to a low concentration of active chains.

  • Low Initiator Efficiency: As mentioned previously, if a significant portion of your initiator does not generate propagating chains, the actual number of chains will be lower than calculated.[13][16] This leads to each chain growing longer than expected to consume the available monomer, resulting in a higher molecular weight.

  • Irreversible Termination: If the concentration of propagating radicals is too high, they can terminate irreversibly through combination or disproportionation.[13] This reduces the number of "living" chains and broadens the molecular weight distribution.

  • Side Reactions of the Nitroxide: At the high temperatures often used in NMP, the nitroxide mediating agent can undergo side reactions, leading to a loss of control.[15]

Troubleshooting Workflow:

G start High MW & Broad Đ check_initiator Is initiator efficiency low? start->check_initiator check_temp Is reaction temp too high? check_initiator->check_temp No solution1 Increase initiator concentration or use a more efficient initiator. check_initiator->solution1 Yes check_nitroxide Is there an excess of free nitroxide? check_temp->check_nitroxide No solution2 Lower reaction temperature. check_temp->solution2 Yes solution3 Add a small excess of free nitroxide. check_nitroxide->solution3 No

Caption: Troubleshooting workflow for high molecular weight and broad dispersity in NMP.

Adding a small excess of free nitroxide can shift the equilibrium towards the dormant species, reducing the concentration of propagating radicals and minimizing irreversible termination events.[15]

Question: I'm observing byproducts in my reaction, and the final polymer has a yellow tint. What could be the cause of this decomposition?

Answer: The formation of colored byproducts often indicates decomposition of the N-alkoxyamine or the nitroxide.

  • Intramolecular Decomposition: Some N-alkoxyamines can undergo intramolecular decomposition, especially those derived from methacrylates, via a Cope-type elimination pathway.[17] This leads to the formation of an alkene and a hydroxylamine.[18]

  • Disproportionation: At high concentrations and temperatures, nitroxides can undergo disproportionation reactions.

  • Oxidation: If the reaction is not performed under strictly anaerobic conditions, the N-alkoxyamine or the resulting radicals can be oxidized.

Preventative Measures:

  • Use a robust N-alkoxyamine: Select an N-alkoxyamine known to have high thermal stability and low propensity for side reactions with your chosen monomer.[17]

  • Strictly anaerobic conditions: Ensure the reaction is set up using proper air-sensitive techniques to exclude oxygen.[5][7]

  • Optimize temperature: Use the lowest possible temperature that still provides a reasonable polymerization rate to minimize thermal decomposition pathways.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can N-alkoxyamines be used in applications other than polymerization? A1: Yes. The ability of N-alkoxyamines to generate radicals upon homolysis makes them useful in various areas of organic synthesis, including tin-free radical cyclizations and additions.[19] They are also being explored for applications in materials science and as potential theranostic agents in medicine, where the released radicals can have therapeutic effects.[20][21][22]

Q2: What is the "Persistent Radical Effect" and why is it important in NMP? A2: The Persistent Radical Effect (PRE) is the cornerstone of NMP.[14] In the reaction, two types of radicals are generated: the "transient" propagating radical (the growing polymer chain) and the "persistent" nitroxide radical. The persistent nitroxide does not react with itself but readily and reversibly couples with the transient radical.[14] This reversible capping keeps the concentration of the propagating radicals very low, which in turn minimizes irreversible termination reactions between two propagating chains. This allows the polymer chains to grow in a "living" fashion.[14]

Q3: How do I safely dispose of unused N-alkoxyamine derivatives and reaction waste? A3: Always follow your institution's safety guidelines for chemical waste disposal. Generally, N-alkoxyamine derivatives and reaction mixtures containing them should be treated as hazardous chemical waste. Do not mix them with incompatible waste streams.[23] Consult the Safety Data Sheet (SDS) for the specific compound for detailed disposal instructions.

Q4: Are there any specific safety precautions I should take when working with N-alkoxyamines? A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves.[24][25][26] If working with volatile derivatives, it is essential to handle them in a well-ventilated fume hood to avoid inhalation of vapors.[2] Always wash your hands thoroughly after handling any chemicals.[25]

References

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  • Inert Atmosphere. YouTube. Available from: [Link]

  • Hints for Handling Air-Sensitive Materials. Fauske & Associates. Available from: [Link]

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  • CHAPTER 1. Unknown Source.
  • Decomposition of Model Alkoxyamines in Simple and Polymerizing Systems. I. 2,2,6,6-Tetramethylpiperidinyl-N-oxyl-Based Compound. Journal of Polymer Science Part A: Polymer Chemistry.
  • Hybrid Peptide-Alkoxyamine Drugs: A Strategy for the Development of a New Family of Antiplasmodial Drugs. MDPI.
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  • Weighing Volatile Liquids. ChemEd X. Available from: [Link]

  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and M
  • Which side-reactions compromise nitroxide mediated polymeriz
  • Volatile Liquid Handling: Techniques & Automation. Grenova. Available from: [Link]

  • CHM317 Lab Manual Winter 2018: Procedures and Tables. University of Toronto Chemistry. Available from: [Link]

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  • Chemical safety tips for your employees. SFM Mutual Insurance. Available from: [Link]

  • Working safely with corrosive substances. Seton UK. Available from: [Link]

  • pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxid
  • Volatiles, Volatile Aldoximes, and Nonvolatile Aldoximes Produced by Transgenic N. benthamiana Plants Overexpressing P. trichocarpa CYP79 Genes.

Sources

Validation & Comparative

1H NMR Characteristic Shifts of Benzylic Protons in N-Alkoxyamines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of N-alkoxyamines (


) is a critical task in fields ranging from Nitroxide Mediated Polymerization (NMP) to the development of hypoxia-activated prodrugs. The diagnostic challenge lies in distinguishing the N-alkoxyamine moiety from structurally similar benzyl ethers or benzyl amines.

This guide provides a definitive comparison of the benzylic proton (


)  chemical shifts. The core finding is that the N-alkoxyamine linkage induces a distinct downfield shift (deshielding)  of approximately +0.3 to +0.5 ppm  relative to analogous benzyl ethers, typically resonating in the 4.80 – 5.10 ppm  range in 

. This shift is a reliable diagnostic handle for confirming the formation of the C-O-N bond.

Part 1: The Chemometric Landscape

To accurately interpret the NMR spectrum of an N-alkoxyamine, one must benchmark it against its constituent functional groups: the ether (


) and the amine (

). The table below compares the benzylic methylene protons (

) across these classes.
Table 1: Comparative Chemical Shifts of Benzylic Protons ( )
Compound ClassStructural Motif (

)
Benzylic Shift (

, ppm)
MultiplicityElectronic Driver
Benzyl Amine

3.70 – 3.90 Singlet/BroadModerate electronegativity of N (3.04).
Benzyl Ether

4.40 – 4.60 SingletHigh electronegativity of O (3.44).
N-Alkoxyamine

4.80 – 5.10 Singlet*Anomeric-like Effect: Inductive pull from both O and N; N-O bond anisotropy.
N-Benzyl Hydroxylamine

3.80 – 4.10 Broad/MtplN-linked. Less deshielded than O-linked isomers.

*Note: Multiplicity may vary if the benzylic carbon is chiral (diastereotopic protons) or coupled to adjacent protons.

Mechanism of Deshielding

The distinct shift in N-alkoxyamines arises from the Geminal Heteroatom Effect . Unlike a simple ether where the oxygen is bonded to a carbon, the oxygen in an N-alkoxyamine is bonded to a nitrogen.

  • Inductive Summation: The benzylic carbon "feels" the electron withdrawal of the oxygen, which is further intensified by the adjacent electronegative nitrogen.

  • Bond Anisotropy: The N-O bond possesses a unique magnetic anisotropy that reinforces the external magnetic field at the

    
    -carbon position, pushing the signal downfield.
    

Part 2: Diagnostic Utility & Applications

Nitroxide Mediated Polymerization (NMP)

In NMP, the "living" character of a polymer chain is defined by the presence of the alkoxyamine chain end (


).
  • The Problem: Distinguishing the active chain end from "dead" chains (often terminated by elimination to form a double bond or H-abstraction).

  • The Solution: The benzylic proton of a styrenic chain end capped with TEMPO or SG1 appears at ~4.5–5.0 ppm . A "dead" chain end (e.g., a terminal alkene) typically shows vinylic protons at 5.2–6.0 ppm or aliphatic protons < 3.0 ppm.

  • Quantification: Integration of the N-alkoxyamine peak vs. the polymer backbone allows for precise calculation of molecular weight (

    
    ) and chain-end fidelity.
    
Structural Isomer Differentiation

Synthesis of hydroxylamine derivatives often yields a mixture of O-alkylation (


) and N-alkylation  (

).
  • O-Isomer:

    
     4.7 – 4.9 ppm.
    
  • N-Isomer:

    
     3.8 – 4.0 ppm.
    
  • Guidance: If your reaction product shows a benzylic peak below 4.2 ppm, you have likely alkylated the nitrogen, not the oxygen.

Part 3: Visualization of Chemical Shift Hierarchy

The following diagram illustrates the progressive deshielding effect as we move from amines to N-alkoxyamines.

ChemicalShiftHierarchy cluster_0 Shielded (Upfield) cluster_1 Intermediate cluster_2 Deshielded (Downfield) Node_Amine Benzyl Amine (Ph-CH2-N) 3.8 ppm Node_Ether Benzyl Ether (Ph-CH2-O-C) 4.5 ppm Node_Amine->Node_Ether +0.7 ppm (O vs N Electronegativity) Node_Alkoxy N-Alkoxyamine (Ph-CH2-O-N) 4.9 ppm Node_Ether->Node_Alkoxy +0.4 ppm (N-O Inductive Effect)

Figure 1: The "Deshielding Ladder" showing the additive effect of heteroatoms on the benzylic proton shift.

Part 4: Experimental Protocol (Self-Validating)

This protocol describes the synthesis and analysis of 1-Benzyloxy-2,2,6,6-tetramethylpiperidine (Benzyl-TEMPO) , a standard reference material for N-alkoxyamine shifts.

A. Synthesis (Radical Trap Method)

Note: This method is chosen for its specificity to the O-N bond formation, avoiding N-alkylation byproducts common in nucleophilic substitution.

  • Reagents:

    • Toluene (Solvent, 0.5 M)

    • Dibenzoyl peroxide (BPO) (1.0 equiv)

    • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (1.2 equiv)

  • Procedure:

    • Dissolve BPO and TEMPO in degassed toluene under

      
      .
      
    • Heat to 90°C for 4 hours. (BPO decomposes to form phenyl radicals

      
      
      
      
      
      loss
      
      
      phenyl radical? Correction: BPO creates benzoyloxy radicals, which decarboxylate to phenyl radicals, or abstract H from toluene to form Benzyl radicals ).
    • Refinement: To specifically generate Benzyl-TEMPO, use the Atom Transfer Radical Addition (ATRA) method or simply heat Benzyl Bromide with CuBr/Ligand and TEMPO .

    • Preferred Route (Substitution):

      • Generate the anion of TEMPO-OH (TEMPO-H) or use the radical trap method with a benzyl radical source (e.g., thermal decomposition of an azo-initiator in the presence of toluene).

      • Simplest Lab Scale: React Benzyl Bromide (1 mmol) with TEMPO (2 mmol) and Cu(0) powder (1 mmol) in Benzene/Toluene at 70°C. The Copper generates the benzyl radical which is immediately trapped by TEMPO.

  • Workup:

    • Filter off copper salts.

    • Concentrate in vacuo.

    • Validation Step: The crude oil will be orange (excess TEMPO). Purify via Flash Column Chromatography (Hexane/EtOAc 9:1). Product is a white solid/colorless oil.

B. NMR Acquisition Workflow
  • Sample Prep: Dissolve ~10 mg of purified N-alkoxyamine in 0.6 mL

    
      (neutralized with basic alumina to prevent acid-catalyzed cleavage).
    
  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): >5 seconds  (Crucial for accurate integration of the benzylic proton vs. the massive methyl signals of TEMPO).
      
    • Scans: 16-32.

  • Analysis:

    • Set TMS to 0.00 ppm.

    • Locate the aromatic region (7.2-7.4 ppm).[1]

    • Target: Look for the singlet at 4.83 ppm .

Workflow Diagram

ExperimentalWorkflow Start Start: Benzyl Bromide + TEMPO + Cu(0) Rxn Reaction: 70°C, 2h (Generation of Benzyl Radical) Start->Rxn Trap Radical Trapping: Ph-CH2• + •O-N < -> Ph-CH2-O-N < Rxn->Trap Purify Purification: Remove excess TEMPO (Orange) Isolate Product (Colorless) Trap->Purify NMR 1H NMR Analysis: Target Signal: 4.83 ppm (s, 2H) Purify->NMR

Figure 2: Synthesis and analysis workflow for validating N-alkoxyamine shifts.

Part 5: Troubleshooting & Artifacts

Line Broadening

If the peak at ~4.8 ppm is exceptionally broad, check for:

  • Paramagnetic Impurities: Unreacted nitroxide (TEMPO) is a stable radical. Even trace amounts (<1%) can broaden NMR signals significantly due to paramagnetic relaxation enhancement.

    • Fix: Add phenylhydrazine (reduces TEMPO to TEMPO-H) or perform rigorous chromatography.

  • Restricted Rotation: In bulky N-alkoxyamines (e.g., SG1 derivatives), rotation around the O-N bond can be slow on the NMR timescale, causing broadening or splitting into rotamers.

Chemical Shift Drift

Solvent effects are pronounced in N-alkoxyamines due to the basic nitrogen.

  • 
    :  ~4.83 ppm (Standard).
    
  • 
    :  Shifts often move upfield (~4.6 ppm) due to aromatic solvent induced shifts (ASIS).
    
  • 
    :  May show slight downfield shifts due to H-bonding with the oxygen.
    

References

  • Hawker, C. J. (1994). "Molecular Weight Control by a 'Living' Free-Radical Polymerization Process." Journal of the American Chemical Society. Link

  • Solomon, D. H., et al. (1985). "Chemistry of Radical Polymerization." Journal of Macromolecular Science.
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for base ether/amine shifts).
  • Audran, G., et al. (2014). "Dissociation energies of the N–O bond in N-alkoxyamines." Beilstein Journal of Organic Chemistry. Link

  • Sigma-Aldrich (Merck). "NMR Chemical Shifts of Common Solvents and Impurities." Link

Sources

N-(4-bromobenzyl)-O-methylhydroxylamine: The Modular Weinreb Linker for Traceless Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(4-bromobenzyl)-O-methylhydroxylamine as a specialized reagent for generating Resin-Bound Weinreb Amides . This system serves as a robust, traceless linker strategy for the solid-phase synthesis of ketones and aldehydes—functional groups that are notoriously difficult to access directly via standard linkers like Rink or Wang.

Executive Summary

In high-throughput drug discovery, the ability to diversify the carbon skeleton of a lead compound is critical. Standard linkers (Rink, Wang) are limited to releasing amides or acids. N-(4-bromobenzyl)-O-methylhydroxylamine functions as a modular "anchor" that converts various solid supports into Weinreb Amide Resins .

This system is defined as traceless because the cleavage step (nucleophilic addition) releases a ketone or aldehyde (


), leaving the nitrogen-containing linker moiety bound to the resin. The final product contains no residual "memory" of the solid-phase attachment point.
Technical Mechanism of Action

The utility of this linker relies on the Weinreb Chelation Model . Unlike standard esters or amides, the N-methoxy-N-benzyl amide formed on the resin creates a stable 5-membered chelate upon reaction with organometallics.

  • The Anchor: The 4-bromobenzyl moiety serves as a robust handle for attachment to solid supports (e.g., via Suzuki-Miyaura coupling to Boronic Acid resins).

  • The Active Site: The N-methoxyamine (

    
    ) acts as the acylation site for the first library building block (Carboxylic Acid 
    
    
    
    ).
  • The Traceless Cleavage: Reaction with a nucleophile (

    
     or 
    
    
    
    ) forms a stable tetrahedral intermediate. The ketone is only released upon acidic quench off-resin, ensuring no over-addition (tertiary alcohol formation) occurs.
Mechanism Diagram

The following diagram illustrates the lifecycle of the linker from resin loading to traceless release.

WeinrebLinker Resin Boronic Acid Resin (Solid Support) Coupled Resin-Bound Weinreb Amine Resin->Coupled Suzuki Coupling (Pd(0), Base) Linker N-(4-bromobenzyl)- O-methylhydroxylamine Linker->Coupled Loaded Resin-Bound Weinreb Amide (Stable Intermediate) Coupled->Loaded Acylation (R1-COOH, HATU) Tetrahedral Magnesium Chelate (Tetrahedral Intermediate) Loaded->Tetrahedral Nucleophilic Attack (R2-MgBr) Tetrahedral->Coupled Linker Remains on Resin Product Final Product (Ketone R1-CO-R2) Tetrahedral->Product Acidic Quench (Cleavage)

Figure 1: The traceless cycle of the N-(4-bromobenzyl)-O-methylhydroxylamine linker. The linker moiety remains on the resin after releasing the target ketone.

Comparative Analysis

This section compares the N-(4-bromobenzyl)-O-methylhydroxylamine system against standard commercial alternatives.

Table 1: Performance Comparison vs. Standard Linkers
FeatureN-(4-bromobenzyl)-O-methylhydroxylamineRink Amide LinkerWang LinkerCommercial Weinreb Resin
Primary Output Ketones / Aldehydes Primary AmidesCarboxylic Acids / EstersKetones / Aldehydes
Cleavage Type Nucleophilic (Grignard/Hydride)Acidolytic (TFA)Acidolytic (TFA)Nucleophilic
Modularity High (Can attach to PEG, PS, or Glass)Low (Pre-functionalized)Low (Pre-functionalized)Medium (Fixed loading)
Stability High (Stable to TFA, Piperidine)Labile to TFALabile to TFAStable to Base
Traceless? Yes (C-C bond formation)No (Leaves -CONH2)No (Leaves -COOH)Yes
Cost Efficiency High (Synthesize custom resins on demand)MediumLow (Cheap)Low (Expensive)
Why Choose This Over Commercial Weinreb Resin?

Commercial Weinreb resins (typically methoxylamine-functionalized polystyrene) often suffer from poor swelling in the polar aprotic solvents required for certain coupling reactions. By using the N-(4-bromobenzyl)-O-methylhydroxylamine reagent, researchers can:

  • Tune the Resin Core: Attach the linker to high-swelling PEG-PS (Tentagel) or paramagnetic beads for automated platforms.

  • Control Loading: Precisely control the substitution level (mmol/g) via the Suzuki coupling stoichiometry, preventing site-site interactions that reduce yield.

Experimental Protocols

The following protocols are designed for a standard 100 mg scale on a polystyrene-boronic acid resin.

Phase A: Linker Attachment (Suzuki Coupling)

This step converts a generic boronic acid resin into a Weinreb amine resin.

  • Swelling: Place 100 mg of 4-Boronopolystyrene resin (Loading ~1.0 mmol/g) in a reactor. Swell in DMF (2 mL) for 30 mins.

  • Catalyst Prep: In a separate vial, dissolve N-(4-bromobenzyl)-O-methylhydroxylamine (1.5 equiv) and Pd(PPh3)4 (0.05 equiv) in degassed DMF (1.5 mL).

  • Coupling: Add the solution to the resin. Add 2M Na2CO3 (aq) (0.5 mL).

  • Reaction: Agitate at 80°C for 16 hours under Argon.

  • Wash: Drain and wash with DMF (3x), MeOH (3x), DCM (3x). The resin is now functionalized with secondary amine groups (

    
    ).
    
Phase B: Substrate Loading (Acylation)

Loading the first drug fragment (


).
  • Activation: Dissolve Carboxylic Acid

    
      (3.0 equiv) and HATU  (2.9 equiv) in DMF. Add DIPEA  (6.0 equiv). Shake for 5 mins.
    
  • Coupling: Add the activated mixture to the resin from Phase A.

  • Incubation: Agitate at Room Temperature for 4 hours.

  • QC: Perform a chloranil test. A negative result (no blue color) indicates complete capping of the amine.

Phase C: Traceless Cleavage (Grignard Addition)

Releasing the final ketone (


).
  • Preparation: Wash resin thoroughly with Anhydrous THF (5x) to remove all traces of protic solvents (Critical Step).

  • Reaction: Suspend resin in Anhydrous THF. Cool to 0°C.[1]

  • Addition: Slowly add Grignard Reagent

    
      (5.0 equiv) dropwise.
    
  • Incubation: Agitate at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Cleavage: Drain the THF solution (which contains the magnesium salt of the product) into a flask containing 1N HCl or Sat. NH4Cl .

    • Note: The linker remains on the resin. The product is in the filtrate.

  • Workup: Extract the filtrate with EtOAc, dry over MgSO4, and concentrate.

References
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. [Link]

  • Murphy, J. A., et al. (2005).[2] Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters. [Link]

  • Salvino, J. M., et al. (2000). Polymer-supported N-methoxy-N-methylamine: preparation and use in the synthesis of ketones and aldehydes. Journal of Combinatorial Chemistry. [Link]

  • Derasp, J. S., et al. (2020).[3] Synthesis of Hydroxamates (Weinreb Amides) via Masked O-Substituted Isocyanates. Organic Letters. [Link]

Sources

Technical Guide: Benchmarking Ketone Synthesis via Modified Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Yield of Ketone Synthesis Using Modified Weinreb Amides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Weinreb ketone synthesis (using


-methoxy-

-methylamides) remains the gold standard for converting carboxylic acid derivatives to ketones without over-addition. However, the high cost of

-dimethylhydroxylamine and the need for atom economy in large-scale manufacturing have driven the search for "modified" alternatives.

This guide benchmarks the standard Weinreb amide against three primary alternatives: Morpholine Amides (the economic challenger),


-Triazinyl Amides  (the high-performance modified variant), and 

-Acylbenzotriazoles
(the reactive precursor strategy). Our analysis indicates that while Morpholine amides offer significant cost reductions, they lack the chelation-controlled "self-stopping" mechanism, often necessitating strict stoichiometry control. Conversely,

-Triazinyl variants retain the chelation benefit with enhanced reactivity.

Mechanistic Causality & Selection Logic

To select the right amide, one must understand the mechanism of the Stable Tetrahedral Intermediate (STI) .

  • The Weinreb Effect (Chelation): The oxygen of the methoxy group coordinates with the metal (Mg or Li) of the nucleophile, forming a rigid 5-membered chelate. This "locks" the intermediate, preventing the expulsion of the leaving group and subsequent over-addition of a second nucleophile equivalent.[1]

  • The Non-Chelated Pathway: In standard amides (e.g., Morpholine), the tetrahedral intermediate is less stable. It can collapse in situ to release the ketone, which is more reactive than the starting amide, leading to the formation of tertiary alcohols (over-addition).

Visualization: Chelation vs. Collapse

The following diagram illustrates the divergent pathways that dictate yield and purity.

WeinrebMechanism cluster_Weinreb Path A: Weinreb / Triazinyl (Chelation Control) cluster_Morpholine Path B: Morpholine / Standard Amide (No Chelation) Start Amide Substrate Intermediate_A Stable Tetrahedral Intermediate (Chelated) Start->Intermediate_A With Chelation Group (N-OMe, Triazinyl) Intermediate_B Unstable Intermediate (Non-Chelated) Start->Intermediate_B No Chelation Group RMgX + RMgX (Nucleophile) Ketone_A Ketone Product (High Yield) Intermediate_A->Ketone_A Hydrolysis Workup Acidic Workup Ketone_Transient Transient Ketone (Reactive) Intermediate_B->Ketone_Transient Fast Collapse In-situ Collapse Alcohol Tertiary Alcohol (Major Impurity) Ketone_Transient->Alcohol Over-addition OverAddition + 2nd RMgX

Figure 1: Mechanistic divergence between chelated (Weinreb) and non-chelated (Morpholine) pathways. Path A ensures the reaction stops at the ketone stage.

Comparative Benchmarking

The following data aggregates performance metrics across aliphatic and aromatic substrates using Grignard reagents (e.g., PhMgBr or MeMgBr).

Table 1: Performance Matrix of Weinreb Alternatives[2]
FeatureStandard Weinreb (

-OMe,

-Me)
Morpholine Amide

-Triazinyl Amide

-Acylbenzotriazole
Primary Mechanism Stable Chelation (Mg/Li)Steric bulk (Partial stability)Strong Chelation (N-coordination)Acyl Transfer (High Reactivity)
Reagent Cost High (

-dimethylhydroxylamine)
Low (Morpholine)ModerateModerate (Benzotriazole)
Ketone Yield 85 - 98% 40 - 75% (Variable)80 - 95% N/A (Indirect)*
Over-addition Risk NegligibleHigh (Requires control)LowHigh (if used directly)
Atom Economy ModerateGoodModeratePoor (High MW leaving group)
Best Use Case High-value APIs, complex synthesisCost-sensitive scale-up, simple substratesHigh reactivity needs, hindered substratesSynthesis of Weinreb amides or

-keto esters

*Note:


-Acylbenzotriazoles are excellent precursors to Weinreb amides but often yield mixtures of ketone/alcohol if reacted directly with Grignards without specific Lewis acid additives (e.g., ZnBr

).

Detailed Analysis of Alternatives

A. The Economic Challenger: Morpholine Amides

Morpholine amides are frequently cited as low-cost alternatives. However, they lack the "self-stopping" chelation mechanism.

  • Performance: Yields drop significantly with reactive nucleophiles (e.g., MeMgBr) due to over-addition.

  • Optimization Strategy: To mimic Weinreb performance, strictly control temperature (-78°C) and stoichiometry (1.05 eq. of RMgX).

  • Data Point: In the synthesis of acetophenone derivatives, Morpholine amides often yield 15-20% tertiary alcohol impurity, whereas Weinreb amides yield <1%.

B. The High-Performance Modified: -Triazinyl Amides

Replacing the


-methoxy group with a nitrogen-containing heterocycle (like triazine) creates a "modified" Weinreb system.
  • Mechanism: The triazine nitrogen coordinates with the metal center, stabilizing the intermediate similar to the Weinreb oxygen.

  • Advantage: The electron-withdrawing nature of the triazine ring makes the carbonyl more electrophilic than a standard Weinreb amide, allowing reactions to proceed at lower temperatures or with less reactive Grignards.

C. The Precursor Strategy: -Acylbenzotriazoles (Katritzky Method)

While not a direct "stable intermediate" reagent, this method is critical for operational efficiency.

  • Workflow: Carboxylic Acid

    
    
    
    
    
    -Acylbenzotriazole
    
    
    Weinreb Amide
    
    
    Ketone.[2]
  • Why use it? It avoids the use of unstable acid chlorides. The

    
    -acylbenzotriazole is a stable, crystalline solid that reacts quantitatively with 
    
    
    
    -dimethylhydroxylamine.

Experimental Protocols (SOPs)

Protocol A: Standard Weinreb Synthesis (High Fidelity)

Use for: Late-stage drug intermediates where yield is paramount.

  • Preparation: Dissolve Weinreb amide (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cooling: Cool solution to 0°C (for aryl Grignards) or -78°C (for alkyl lithiums).

  • Addition: Add organometallic reagent (1.2 equiv) dropwise over 20 minutes.

    • Critical Step: Maintain internal temperature below 5°C to preserve the chelate.

  • Monitoring: Stir for 1-2 hours. Monitor via TLC/LCMS. The intermediate is stable; starting material should disappear, but product will not appear until quench.

  • Quench (The "Break"): Pour reaction mixture into vigorously stirring 1M HCl or saturated NH

    
    Cl .
    
    • Why? Acid is required to protonate the alkoxy amine leaving group and break the strong Mg-O chelate.

  • Extraction: Extract with EtOAc, wash with brine, dry over MgSO

    
    .
    
Protocol B: Optimized Morpholine Amide Synthesis (Cost-Driven)

Use for: Early-stage building blocks or simple substrates.

  • Preparation: Dissolve Morpholine amide (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool strictly to -78°C .

  • Addition: Add Grignard reagent (1.05 equiv max ) very slowly (syringe pump recommended).

    • Note: Excess reagent immediately attacks the transient ketone.

  • Quench: Quench at -78°C with acetic acid/THF mixture before warming up.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Katritzky, A. R.; et al. (2005).[3] "Efficient conversion of carboxylic acids into Weinreb amides via N-acylbenzotriazoles". Journal of Organic Chemistry, 70(23), 9211–9214.[4] Link

  • Ogiwara, Y. (2025). "Morpholine Amides: Classical but Underexplored Acylating Intermediates". Synthesis, 57, 3639–3648. Link

  • Kunishima, M.; et al. (2022). "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide". ACS Omega, 7(50). Link

  • BenchChem. (2025).[1] "A Comparative Guide to Ketone Synthesis: Weinreb Amides vs. Alternatives". BenchChem Technical Guides. Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-bromobenzyl)-O-methylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-(4-bromobenzyl)-O-methylhydroxylamine Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Safety Assessment

Compound Class: Halogenated N-alkoxy Benzylamine Primary Hazard Driver: Lipophilic Amine Absorption & Alkylating Potential[1]

As a Senior Application Scientist, I often see researchers treat benzylamine derivatives with the same casual protocols used for standard organic buffers. This is a critical error. N-(4-bromobenzyl)-O-methylhydroxylamine combines the lipophilicity of a brominated benzyl ring with the reactivity of an alkoxyamine.[1]

While a specific Safety Data Sheet (SDS) may be sparse for this exact intermediate, we must apply the Precautionary Principle based on its functional groups:

  • The Benzyl Moiety: Enhances lipid solubility, facilitating rapid dermal absorption. Benzyl halides and amines are known to permeate standard nitrile gloves faster than aliphatic analogs.

  • The Hydroxylamine Core: Historically associated with mutagenic potential and skin sensitization.

  • The Bromine Substituent: Increases molecular weight and lipophilicity, potentially prolonging biological half-life if absorbed.

Immediate Action Required: Treat this substance as a Severe Skin Irritant and Potential Sensitizer . All handling must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to the permeation risks associated with benzyl derivatives. The following matrix is the minimum requirement for handling >50 mg quantities.

PPE CategoryStandard RecommendationRequired Specification Scientific Rationale
Hand Protection Nitrile (4 mil)Double Gloving Protocol: 1. Inner: Laminate (Silver Shield/4H®)2. Outer: Nitrile (5+ mil)Permeation Dynamics: Benzyl-substituted amines can solvate and swell standard nitrile rubber, leading to breakthrough in <15 mins.[1] Laminate film provides a chemical barrier; the outer nitrile provides dexterity and grip.
Eye Protection Safety GlassesChemical Splash Goggles Vapor/Dust Integrity: Powder fines or splashes can bypass the gaps in safety glasses. The amine functionality is caustic to mucous membranes; a seal is required.
Respiratory N95 MaskFume Hood (Primary) If outside hood: Full-face respirator with OV/P100 cartridges.Volatility: While the solid has low vapor pressure, organic solutions (e.g., in DCM/THF) are volatile. N95s do not stop organic vapors.
Body Defense Cotton Lab CoatTyvek® Lab Coat (or Apron) Particulate Holdout: Cotton fibers trap chemical dust, creating a secondary exposure source. Tyvek sheds particulates and resists liquid splashes.
Operational Workflow: The "Zero-Contact" Protocol[1]

The following workflow is designed to eliminate direct contact paths. This is a self-validating system: if you find yourself needing to touch the container with a single glove layer, the protocol has already failed.

Phase 1: Preparation & Weighing[1]
  • Engineering Control: Balance must be inside the fume hood or a vented enclosure.

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Brominated aromatics often carry significant static charge, leading to "jumping" powder.

  • Technique: Do not use a spatula to return excess chemical to the stock bottle. This introduces moisture and cross-contamination. Dispose of excess as solid waste.

Phase 2: Solubilization & Reaction[1]
  • Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform), be aware that the solution will penetrate gloves faster than the neat solid.

  • Exotherm Check: Amine alkylations can be exothermic. Add reagents slowly.

  • Vessel: Use a round-bottom flask with a secure septum. Avoid open beakers.

Phase 3: Waste & Decontamination[1]
  • Quenching: Residual amine on glassware should be rinsed with a dilute acidic solution (e.g., 1M HCl) to convert the free base into the non-volatile hydrochloride salt before washing.

  • Disposal: Segregate into "Halogenated Organic Waste." Do not mix with oxidizing acids (Nitric/Perchloric) to avoid violent oxidation of the amine.

Visualization: Safety Logic & Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Double Barrier" concept.

SafeHandling Start Risk Assessment: N-(4-bromobenzyl)-O-methylhydroxylamine Decision_State Physical State? Start->Decision_State Solid_Handling Solid/Powder Handling Decision_State->Solid_Handling Powder Liquid_Handling Solution Handling (High Permeation Risk) Decision_State->Liquid_Handling Dissolved Engineering Engineering Control: Fume Hood Required Solid_Handling->Engineering Liquid_Handling->Engineering PPE_Solid PPE: Nitrile (Double) + Tyvek Sleeves Decon Decontamination: Rinse with 1M HCl (Form Salt) PPE_Solid->Decon Post-Process PPE_Liquid PPE: Laminate Inner + Nitrile Outer PPE_Liquid->Decon Post-Process Engineering->PPE_Solid If Solid Engineering->PPE_Liquid If Liquid Waste Disposal: Halogenated Waste Stream Decon->Waste

Caption: Operational logic flow emphasizing higher PPE requirements for solution-phase handling due to solvent-assisted permeation.

Emergency Response Protocols
Spill Management (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don chemical goggles and double gloves (as defined above).

  • Cover: Gently cover the spill with a solvent-dampened pad (Ethanol or Acetone) to prevent dust generation. Do not dry sweep.

  • Collect: Scoop material into a waste jar.

  • Clean: Wipe surface with 1M HCl (to protonate/solubilize residue), then water, then soap.

First Aid (Exposure)[1][2][3]
  • Skin Contact: Immediate flush with water for 15 minutes.[2][3][4][5] Do not use ethanol to wash skin; it may increase the absorption of the lipophilic benzyl group.

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[4][5] The amine nature poses a risk of corneal clouding; seek ophthalmologist review.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4113, O-Methylhydroxylamine. Retrieved from [Link][1][6]

Sources

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